Cyclobutylmethanesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSOBWFPCITKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717338 | |
| Record name | Cyclobutylmethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220695-06-6 | |
| Record name | Cyclobutylmethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclobutylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
Cyclobutylmethanesulfonyl chloride (CAS No. 1220695-06-6) is a reactive chemical intermediate of growing interest in the fields of medicinal chemistry and drug development. Its unique structural motif, combining a strained cyclobutane ring with a reactive sulfonyl chloride functional group, makes it a valuable building block for the synthesis of novel organic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an analysis of its reactivity. Due to the limited availability of public data for this specific compound, information from closely related analogs and general principles of sulfonyl chloride chemistry are also discussed to provide a broader context for its application.
Core Chemical Properties
This compound is a sulfonyl chloride derivative featuring a cyclobutane ring attached to the sulfonyl group via a methylene linker. The presence of the strained four-membered ring can influence the reactivity and conformational properties of the molecule.
Physical and Chemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that a comprehensive, experimentally verified dataset for this specific compound is not widely available in public literature. The data presented below is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1220695-06-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₉ClO₂S | Calculated |
| Molecular Weight | 168.64 g/mol | Calculated |
| Boiling Point | 243 °C at 760 mmHg | Chemical Supplier Catalogs |
| Density | 1.354 g/cm³ | Chemical Supplier Catalogs |
Synthesis and Reactivity
Synthesis of this compound
The primary route for the synthesis of this compound is through the oxidative chlorination of its corresponding thiol, cyclobutylmethanethiol. This method is a common and effective way to prepare sulfonyl chlorides.
Materials:
-
Cyclobutylmethanethiol
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (if using sulfuryl chloride) or gas dispersion tube (if using chlorine gas)
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve crude cyclobutylmethanethiol in a mixture of dichloromethane and water.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
While maintaining the temperature, slowly add sulfuryl chloride (2.2 equivalents) dropwise to the solution. Alternatively, chlorine gas can be bubbled through the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The general reaction mechanism involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.
A primary application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key functional group in many pharmaceutical agents.
Materials:
-
This compound
-
Aryl amine (e.g., aniline or a substituted aniline)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aryl amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-cyclobutylmethanesulfonamide.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclobutane ring and the methylene bridge. The methylene protons adjacent to the sulfonyl group will be deshielded and appear as a triplet. The cyclobutyl protons will likely exhibit complex multiplet patterns due to spin-spin coupling.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum should display distinct signals for the methylene carbon and the carbons of the cyclobutane ring. The methylene carbon, being directly attached to the electron-withdrawing sulfonyl group, will be shifted downfield.
Predicted IR Spectrum
The infrared spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~2950-2850 | C-H stretch (aliphatic) | Medium-Strong |
| ~1370-1350 | SO₂ asymmetric stretch | Strong |
| ~1180-1160 | SO₂ symmetric stretch | Strong |
| ~600-500 | S-Cl stretch | Medium-Strong |
Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak may be observed. Characteristic fragmentation patterns would likely involve the loss of chlorine (Cl), sulfur dioxide (SO₂), and fragmentation of the cyclobutane ring.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 1220695-06-6) is not widely available. However, based on the reactivity of sulfonyl chlorides in general, and the available data for methanesulfonyl chloride, the following precautions should be taken:
-
Corrosive: this compound is expected to be corrosive and can cause severe skin burns and eye damage.
-
Toxicity: It may be toxic if swallowed, inhaled, or in contact with skin.
-
Moisture Sensitivity: Sulfonyl chlorides are generally moisture-sensitive and can react with water to release corrosive hydrogen chloride gas.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) and away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable reagent for the synthesis of diverse organic molecules, particularly sulfonamides, which are of significant interest in pharmaceutical research. While a comprehensive public dataset on its properties and reactivity is currently limited, this guide provides the available information and outlines reliable experimental protocols for its synthesis and use. Researchers and drug development professionals can utilize this information as a foundation for exploring the potential of this versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its spectroscopic properties and reactivity profile.
An In-depth Technical Guide to Cyclobutylmethanesulfonyl Chloride: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutylmethanesulfonyl chloride is a reactive organosulfur compound of increasing interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, combining a strained cyclobutyl ring with a reactive sulfonyl chloride functional group, offers a valuable scaffold for the development of novel therapeutic agents and specialized chemical entities. The cyclobutyl moiety can impart favorable pharmacokinetic properties, such as improved metabolic stability and conformational rigidity, which are highly desirable in drug design.[1][2] This technical guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug development. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its use in the laboratory.
Molecular Structure and Properties
This compound is characterized by a cyclobutane ring attached to a methylsulfonyl chloride group. The strained four-membered ring introduces unique conformational constraints and electronic properties.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1220695-06-6 | [4] |
| Molecular Formula | C₅H₉ClO₂S | [4] |
| Molecular Weight | 168.64 g/mol | [4] |
| Boiling Point | 243°C at 760 mmHg | [4][5] |
| Density | 1.354 g/cm³ | [5] |
| SMILES | ClS(=O)(=O)CC1CCC1 | [6] |
| InChI | InChI=1S/C5H9ClO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 | [7] |
| InChIKey | PWKSOBWFPCITKW-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization (Predicted Data)
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~3.8 - 4.0 | d | -CH₂SO₂Cl |
| ~2.8 - 3.1 | m | -CH- (cyclobutyl) | |
| ~1.8 - 2.4 | m | -CH₂- (cyclobutyl) | |
| ¹³C NMR | ~60 - 65 | -CH₂SO₂Cl | |
| ~30 - 35 | -CH- (cyclobutyl) | ||
| ~18 - 25 | -CH₂- (cyclobutyl) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Strong | C-H stretching (alkane) |
| ~1370 - 1350 | Strong | Asymmetric S=O stretching |
| ~1180 - 1160 | Strong | Symmetric S=O stretching |
| ~600 - 500 | Strong | S-Cl stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 168/170 | Molecular ion peak ([M]⁺) with isotopic pattern for ³⁵Cl/³⁷Cl |
| 133 | [M - Cl]⁺ |
| 99/101 | [SO₂Cl]⁺ with isotopic pattern |
| 69 | [C₅H₉]⁺ (cyclobutylmethyl fragment) |
| 55 | [C₄H₇]⁺ (cyclobutyl fragment) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidative chlorination of cyclobutylmethanethiol.[11] The thiol precursor can be generated in situ from cyclobutylmethyl bromide. This method is adaptable from general procedures for the synthesis of sulfonyl chlorides from thiols.[12][13][14][15]
dot
Caption: Synthesis of this compound.
Materials:
-
Cyclobutylmethyl bromide
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In Situ Generation of Cyclobutylmethanethiol:
-
In a round-bottom flask, dissolve cyclobutylmethyl bromide and thiourea in ethanol.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide.
-
Heat again to reflux for 2-3 hours to hydrolyze the intermediate isothiouronium salt to the thiol.
-
Cool the mixture to room temperature. The resulting solution containing crude cyclobutylmethanethiol is used directly in the next step.
-
-
Oxidative Chlorination:
-
Transfer the aqueous thiol solution to a flask containing dichloromethane and cool to 0°C in an ice bath.
-
While stirring vigorously, add sulfuryl chloride (approximately 2.2 equivalents) dropwise, maintaining the temperature between 0-5°C.[11] Alternatively, chlorine gas can be bubbled through the biphasic mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
-
Spectroscopic Analysis Workflow
dot
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data to determine chemical shifts, multiplicities, and coupling constants for structural assignment.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for volatile compounds.
-
Use an appropriate ionization technique (e.g., electron ionization - EI).
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.[16]
Reaction with Amines to form Sulfonamides
A primary application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with primary or secondary amines.[17][18] This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.[19]
dot
Caption: General Reaction Scheme for Sulfonamide Formation.
This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active sulfonamides. The cyclobutylmethanesulfonyl moiety can be introduced into complex molecules to modulate their pharmacological properties.[20]
Applications in Drug Development
The incorporation of a cyclobutyl group into drug candidates is a strategy employed to enhance their therapeutic potential.[1][2][3][20] The unique structural features of the cyclobutane ring can confer several advantages:
-
Metabolic Stability: The cyclobutyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.[1][2]
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[1][2][3]
-
Improved Physicochemical Properties: The cyclobutyl moiety can enhance properties such as solubility and lipophilicity, which are crucial for drug absorption and distribution.
-
Novelty and Patentability: The use of the cyclobutyl scaffold can lead to the discovery of novel chemical entities with unique biological activities, providing new intellectual property opportunities.
This compound serves as a valuable building block for introducing the cyclobutylmethanesulfonyl pharmacophore into potential drug molecules. This moiety may interact with specific residues in protein binding pockets, contributing to the overall binding affinity and efficacy of the drug candidate.[1][3] Its application in the synthesis of tetrahydropyrrole compounds as D2 and DAT receptor inhibitors has been noted.[]
Conclusion
This compound is a versatile reagent with significant potential in organic synthesis and drug discovery. This guide has provided a detailed overview of its molecular structure, methods for its synthesis and characterization, and its key reactions. The strategic incorporation of the cyclobutylmethanesulfonyl group into molecules can lead to compounds with enhanced pharmacological properties, making it a valuable tool for researchers and scientists in the pharmaceutical industry. The provided experimental protocols aim to facilitate the practical application of this compound in the laboratory.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. This compound [myskinrecipes.com]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. 1220695-06-6|this compound|BLD Pharm [bldpharm.com]
- 7. 1220695-06-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 13. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 14. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 15. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 17. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutylmethanesulfonyl Chloride: A Comprehensive Reactivity Profile for Drug Discovery and Development
Abstract
Cyclobutylmethanesulfonyl chloride is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the cyclobutane moiety can impart unique conformational constraints and metabolic stability to drug candidates, while the reactive sulfonyl chloride handle allows for facile introduction of this group onto various nucleophilic substrates. This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, stability, and reactions with common nucleophiles. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of key transformations are presented to aid researchers, scientists, and drug development professionals in the effective utilization of this valuable synthetic intermediate.
Introduction
The strategic incorporation of unique structural motifs is a cornerstone of modern drug discovery. The cyclobutane ring, a strained four-membered carbocycle, has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules. When coupled with a reactive methanesulfonyl chloride group, the resulting this compound becomes a powerful tool for the synthesis of diverse compound libraries. This guide aims to provide a detailed technical overview of the synthesis and reactivity of this important building block.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the oxidative chlorination of the corresponding thiol, cyclobutylmethanethiol. This transformation can be achieved using various chlorinating agents, with sulfuryl chloride being a common choice. The thiol precursor can be generated in situ from cyclobutylmethyl bromide.
Experimental Protocol: Synthesis via Oxidative Chlorination
This protocol describes a representative procedure for the synthesis of this compound from cyclobutylmethyl bromide.
Step 1: In situ generation of Cyclobutylmethanethiol
-
In a round-bottom flask, a mixture of cyclobutylmethyl bromide and thiourea is refluxed in a suitable solvent such as ethanol.
-
After the initial reaction, an aqueous solution of a strong base, like sodium hydroxide, is added, and the mixture is heated to reflux to hydrolyze the intermediate isothiouronium salt to the corresponding thiol.
-
The reaction mixture is then cooled and acidified with an acid like hydrochloric acid.
-
The crude cyclobutylmethanethiol is extracted with an organic solvent (e.g., dichloromethane), washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
Step 2: Oxidative Chlorination
-
The crude cyclobutylmethanethiol is dissolved in a biphasic solvent system, typically a mixture of dichloromethane and water, and cooled to 0 °C in an ice bath.
-
Sulfuryl chloride (approximately 2.2 equivalents) is added dropwise to the stirred solution while maintaining the temperature between 0-5 °C. Alternatively, chlorine gas can be bubbled through the solution.
-
The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation.
Caption: Synthetic pathway for this compound.
Physicochemical Properties and Stability
This compound is a reactive compound with a molecular weight of 168.64 g/mol and a molecular formula of C₅H₉ClO₂S. Like other sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions and stored in a cool, dry place. The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides[1]. While sulfonyl fluorides are more stable, sulfonyl chlorides are often more reactive and synthetically useful.
Spectroscopic Characterization (Predicted)
| Data Type | Predicted Observations |
| ¹H NMR | The proton NMR spectrum is expected to show a complex multiplet for the cyclobutane ring protons. The methylene protons adjacent to the sulfonyl group (-CH₂SO₂Cl) would likely appear as a doublet. The chemical shifts would be in the aliphatic region, with the methylene protons being the most downfield due to the electron-withdrawing effect of the sulfonyl chloride group. |
| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the carbons of the cyclobutane ring and the methylene carbon attached to the sulfonyl group. The methylene carbon will be the most downfield signal in the aliphatic region. |
| IR Spectroscopy | The infrared spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group. These typically appear as two distinct stretches for the S=O bonds in the regions of approximately 1370-1380 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). The C-H stretching and bending vibrations of the cyclobutane and methylene groups will also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A prominent fragment would likely correspond to the loss of the chlorine atom or the entire SO₂Cl group. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. |
Reactivity Profile: Reactions with Nucleophiles
The core of this compound's utility lies in its reactivity with a wide range of nucleophiles. The electron-deficient sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond.
Caption: General reactivity of this compound.
Reactions with Amines to Form Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
5.1.1. Representative Experimental Protocol: Sulfonamide Formation
-
In a round-bottom flask, the amine (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents), is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent is added dropwise to the cooled amine solution.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with stirring continued for several hours or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted into an organic solvent. The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Table 1: Representative Yields for Reactions of Sulfonyl Chlorides with Amines (Analogous Systems)
| Amine Nucleophile | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Aniline | p-Toluenesulfonyl chloride | Pyridine | DCM | >90 |
| Benzylamine | Methanesulfonyl chloride | Triethylamine | THF | ~85-95 |
| Piperidine | Benzenesulfonyl chloride | Triethylamine | DCM | >90 |
Note: Yields are for analogous systems and may vary for this compound.
Reactions with Alcohols and Phenols to Form Sulfonate Esters
This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. These reactions are also typically performed in the presence of a base. Phenols are generally less reactive than aliphatic alcohols and may require activation (e.g., conversion to the corresponding phenoxide) for efficient reaction.
5.2.1. Representative Experimental Protocol: Sulfonate Ester Formation
-
The alcohol or phenol (1.0 equivalent) is dissolved in an anhydrous aprotic solvent like dichloromethane or pyridine.
-
A base such as pyridine or triethylamine (1.5-2.0 equivalents) is added. If pyridine is the solvent, it also serves as the base.
-
The solution is cooled to 0 °C.
-
This compound (1.0-1.2 equivalents) is added dropwise.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion.
-
The work-up procedure is similar to that for sulfonamide synthesis, involving an aqueous quench, extraction, and washing of the organic layer.
-
Purification is typically achieved by column chromatography or recrystallization.
Table 2: Representative Yields for Reactions of Sulfonyl Chlorides with Alcohols/Phenols (Analogous Systems)
| Alcohol/Phenol Nucleophile | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Phenol | Methanesulfonyl chloride | Pyridine | DCM | 97[2] |
| Ethanol | p-Toluenesulfonyl chloride | Pyridine | Pyridine | ~80-90 |
| 2-Chlorophenol | p-Toluenesulfonyl chloride | Pyridine | DCM | 89[3] |
Note: Yields are for analogous systems and may vary for this compound.[2][3]
Conclusion
This compound is a highly reactive and synthetically valuable intermediate. Its reactivity is dominated by nucleophilic substitution at the sulfonyl group, providing straightforward access to a wide variety of sulfonamides and sulfonate esters. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for the successful application of this reagent in drug discovery and development programs. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Spectroscopic Characterization of Cyclobutylmethanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Cyclobutylmethanesulfonyl chloride (CAS No. 1220695-06-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous structures and established spectroscopic principles. It is intended to serve as a reference for the synthesis, identification, and characterization of this compound in a research and development setting.
Molecular Structure and Properties
This compound is a sulfonyl chloride characterized by a cyclobutane ring attached to a methanesulfonyl chloride functional group. This structure imparts specific chemical reactivity and spectroscopic features that are crucial for its identification.
| Property | Value |
| Molecular Formula | C₅H₉ClO₂S |
| Molecular Weight | 168.64 g/mol |
| CAS Number | 1220695-06-6 |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclobutane ring and the methylene bridge. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | Doublet | 2H | -CH₂-SO₂Cl |
| ~ 2.8 - 3.0 | Multiplet | 1H | -CH- (cyclobutane) |
| ~ 1.8 - 2.2 | Multiplet | 6H | -CH₂- (cyclobutane) |
2.1.2. ¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 60 - 65 | -CH₂-SO₂Cl |
| ~ 35 - 40 | -CH- (cyclobutane) |
| ~ 20 - 25 | -CH₂- (cyclobutane) |
| ~ 15 - 20 | -CH₂- (cyclobutane) |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in this compound. The sulfonyl chloride group has very strong and characteristic absorption bands.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3000 | Medium | C-H stretch (cyclobutane) |
| 1360 - 1380 | Strong | SO₂ asymmetric stretch |
| 1170 - 1190 | Strong | SO₂ symmetric stretch |
| 550 - 650 | Strong | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak.
| m/z | Relative Intensity | Assignment |
| 168/170 | Moderate | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotopes |
| 133 | Moderate | [M - Cl]⁺ |
| 69 | Strong | [C₅H₉]⁺ (Cyclobutylmathyl cation) |
| 55 | High | [C₄H₇]⁺ (Cyclobutyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The compound is expected to be reactive, so a non-reactive solvent is crucial.[1]
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 10-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: As this compound is likely a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample on the salt plates and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion to a mass spectrometer with an EI source can be used.
-
Acquisition:
-
For EI, use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 40-300.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) should be observed for chlorine-containing fragments.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic data and the structural determination of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Cyclobutylmethanesulfonyl Chloride: A Technical Guide to Safe Handling and Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for cyclobutylmethanesulfonyl chloride and structurally related compounds. Due to limited specific data on this compound, this guide synthesizes information from safety data sheets for the closely related and well-documented methanesulfonyl chloride, supplemented with available data for cyclobutanesulfonyl chloride. This guide is intended for use by trained professionals in a laboratory or drug development setting.
Chemical Identification and Physical Properties
This compound is a sulfonyl chloride derivative. For reference, key physical and chemical properties of related compounds are summarized below.
Table 1: Physical and Chemical Properties
| Property | Methanesulfonyl Chloride | Cyclobutanesulfonyl Chloride |
| CAS Number | 124-63-0[1] | 338453-16-0[2] |
| Molecular Formula | CH₃ClO₂S[1] | C₄H₇ClO₂S[2] |
| Molecular Weight | 114.55 g/mol [1] | 154.62 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3] | Not available |
| Odor | Pungent, lachrymatory[3] | Not available |
| Melting Point | -33 °C / -27.4 °F[1] | Not available |
| Boiling Point | 161 °C / 321.8 °F @ 760 mmHg[1] | 217.4±7.0 °C at 760 mmHg[4] |
| Flash Point | 110 °C / 230 °F[1] | 85.3±18.2 °C[4] |
| Density | 1.480 g/cm³[5] | 1.4±0.1 g/cm³[4] |
| Solubility | Insoluble (reacts with water)[5] | Not available |
| Vapor Pressure | 2.6 mbar @ 20 °C[5] | 0.2±0.4 mmHg at 25°C[4] |
Hazard Identification and Classification
Methanesulfonyl chloride is classified as a highly hazardous substance. Users should assume this compound possesses a similar hazard profile.
GHS Classification (based on Methanesulfonyl Chloride): [3]
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Inhalation (Category 1)
-
Acute Toxicity, Dermal (Category 3)
-
Skin Corrosion/Irritation (Category 1B)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Skin Sensitization (Category 1)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
-
Corrosive to Metals (Category 1)
-
Harmful to Aquatic Life (Category 3)
Signal Word: Danger
Hazard Statements:
-
H290: May be corrosive to metals.
-
H301 + H311: Toxic if swallowed or in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H330: Fatal if inhaled.
-
H335: May cause respiratory irritation.
-
H402: Harmful to aquatic life.
Safe Handling and Storage
Strict adherence to the following procedures is mandatory to minimize risk.
Engineering Controls
-
All work must be conducted in a properly functioning chemical fume hood.
-
Ensure adequate ventilation to control airborne concentrations.[1]
-
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential. The following table outlines the minimum requirements.
Table 2: Required Personal Protective Equipment
| Body Part | Equipment Specification | Rationale |
| Eyes/Face | Tight-sealing safety goggles and a face shield.[1] | Protects against splashes and vapors causing severe eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Wear appropriate protective clothing to prevent skin exposure.[1] | Prevents skin contact, which can cause severe burns and toxic effects. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or irritation is experienced.[1] Use a full-face respirator with an appropriate acid gas/particulate filter cartridge.[1] | Protects against inhalation, which can be fatal. |
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors or mists.
-
Do not breathe mist/vapors/spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.
-
Use only non-metallic or corrosive-resistant tools and containers.
Storage Conditions
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed.
-
Store locked up in a designated corrosives area.[1]
-
Store in a corrosive-resistant container with a resistant inner liner.
-
Recommended storage temperature is 2 - 8 °C.
-
Incompatible Materials: Acids, strong oxidizing agents, strong bases, and alcohols.[1]
Caption: Workflow for Safe Chemical Handling.
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
First-Aid Measures
Table 3: First-Aid Protocols
| Exposure Route | First-Aid Instructions |
| Inhalation | Move victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Immediate medical attention is required.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or poison control center. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person.[1][3] |
First-aiders must protect themselves from exposure. Show the Safety Data Sheet to the attending medical professional.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[1] Do not breathe vapors or mists. Avoid substance contact. Ensure adequate ventilation. Wear full PPE as described in Section 3.2.
-
Environmental Precautions: Do not let the product enter drains, surface water, or soil.[1]
-
Containment and Cleanup: Cover drains. Absorb the spill with a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite).[6] Do not use combustible materials like sawdust.[6] Collect the material into a suitable, labeled, and sealed container for hazardous waste disposal.[6] Decontaminate the spill area after material pickup is complete.
Caption: Decision Flowchart for Spill Response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire. Some sources advise against using water as it can hydrolyze the material, liberating acidic gas which may react with metals to generate flammable hydrogen gas.
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[1] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Stability and Reactivity
-
Reactivity: Reacts with water.[5] May be corrosive to metals.
-
Chemical Stability: Stable under recommended storage conditions, but is moisture-sensitive.
-
Hazardous Reactions: Hazardous polymerization does not occur.[1] Reacts with water, strong bases, acids, and alcohols.[1]
-
Conditions to Avoid: Incompatible products, excess heat, and moisture.[1]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it can produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1]
Toxicological Information
This substance is highly toxic and corrosive. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Table 4: Acute Toxicity Data (for Methanesulfonyl Chloride)
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 175 - 250 mg/kg | [5] |
| Dermal LD50 | Rabbit | 200 - 2000 mg/kg | [5] |
| Inhalation LC50 | Rat | 111.7 mg/m³ (4 h) | [5] |
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Eye Damage/Irritation: Causes serious eye damage, with a risk of blindness.[1]
-
Respiratory/Skin Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]
Disposal Considerations
Waste from this material is classified as hazardous waste.[5]
-
Product Disposal: Disposal must be handled by an approved waste disposal facility in accordance with all local, regional, and national regulations.[1] Do not mix with other waste. Small quantities may be neutralized by slowly adding to a large volume of a stirred, cooled basic solution (e.g., 5% sodium bicarbonate), but this should only be performed by trained personnel in a fume hood.[6]
-
Container Disposal: Uncleaned containers should be treated as the product itself and disposed of as hazardous waste. Do not reuse empty containers.
References
- 1. fishersci.com [fishersci.com]
- 2. Cyclobutanesulfonyl chloride | C4H7ClO2S | CID 22636930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Cyclobutanesulfonyl chloride | CAS#:338453-16-0 | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and History of Cyclobutane-Containing Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a four-membered carbocycle, has traversed a fascinating journey from a curiosity of strained-ring chemistry to a valuable building block in modern organic synthesis and medicinal chemistry. Its unique conformational properties and inherent ring strain impart distinct characteristics to molecules, influencing their reactivity, stability, and biological activity. This in-depth technical guide chronicles the discovery and historical development of cyclobutane-containing reagents, providing a comprehensive overview of seminal synthetic methods, key reagents, and their applications, with a particular focus on their role in drug discovery. Detailed experimental protocols for foundational and contemporary synthetic transformations are provided, alongside a quantitative comparison of various methods. This guide aims to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering insights into the rich history and practical application of this versatile chemical entity.
The Dawn of Cyclobutane Chemistry: Early Discoveries
The story of cyclobutane begins in the early 20th century, a period of burgeoning exploration in organic chemistry. The synthesis of cyclic compounds, particularly those with small, strained rings, posed a significant challenge and was a subject of intense investigation.
The First Synthesis: Willstätter and Bruce (1907)
The first successful synthesis of the parent cyclobutane was reported in 1907 by Richard Willstätter and James Bruce.[1] Their approach, while historically significant, was a multi-step process that highlighted the inherent difficulties in constructing the strained four-membered ring. The synthesis commenced with the now-readily available cyclobutanecarboxylic acid, which was prepared from 1,1-cyclobutanedicarboxylic acid.
Historical Synthesis of Cyclobutane
This pioneering work not only confirmed the existence of the cyclobutane ring but also opened the door for further investigations into its chemistry and reactivity.
Foundational Synthetic Methodologies
Following its discovery, the development of more efficient and versatile methods for constructing the cyclobutane ring became a major focus of synthetic organic chemists. The unique electronic and steric properties of the four-membered ring necessitated the development of specialized synthetic strategies.
[2+2] Photocycloaddition of Alkenes
One of the most significant breakthroughs in cyclobutane synthesis was the application of photochemical [2+2] cycloaddition of alkenes. This method, which involves the light-induced reaction of two alkene moieties to form a cyclobutane ring, has become a cornerstone of cyclobutane chemistry.[2][3] The reaction typically proceeds through the excitation of one alkene to its triplet state, which then adds to a ground-state alkene in a stepwise manner via a 1,4-diradical intermediate.
The regioselectivity and stereoselectivity of these reactions are influenced by a variety of factors, including the nature of the substituents on the alkenes and the reaction conditions.
Ketene Cycloadditions
The [2+2] cycloaddition of ketenes with alkenes provides a powerful and often highly stereoselective route to cyclobutanones.[4] Ketenes, with their cumulated double bond system, are particularly reactive in these thermally allowed cycloadditions. The reaction is believed to proceed through a concerted, antarafacial-suprafacial transition state.
The resulting cyclobutanones are versatile intermediates that can be further functionalized to a wide range of cyclobutane derivatives.
Quantitative Comparison of Key Synthetic Methods
The choice of synthetic method for constructing a cyclobutane ring depends on the desired substitution pattern, stereochemistry, and functional group tolerance. The following tables provide a comparative overview of the yields and stereoselectivities of some common cyclobutane-forming reactions.
Table 1: Comparison of Yields for Selected Cyclobutane Syntheses
| Reaction Type | Substrates | Product | Yield (%) | Reference |
| [2+2] Photocycloaddition | Cyclopentenone + Ethylene | Bicyclo[3.2.0]heptan-6-one | 70-80 | [5] |
| Ketene Cycloaddition | Dichloroketene + Cyclopentadiene | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | >90 | [1] |
| Lewis Acid-Promoted [2+2] | Phenylacetyl chloride + Styrene | 3-Phenyl-2-phenylcyclobutanone | 84 | [6] |
| Visible Light Photocatalysis | Chalcone + Cinnamate | Tetrasubstituted Cyclobutane | 84 | [7] |
| Ring Expansion | Cyclopropylcarbinol | Cyclobutanol | ~80 | [8] |
Table 2: Comparison of Stereoselectivity in Cyclobutane Syntheses
| Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Chiral Auxiliary Photocycloaddition | Chiral enone + Ethylene | Chiral bicyclo[4.2.0]octanone | >95:5 | N/A | [9] |
| Lewis Acid-Promoted [2+2] | Phenylacetyl chloride + (Z)-1-Phenylpropene | cis-2,3-Diphenyl-3-methylcyclobutanone | >20:1 | N/A | [6] |
| Organocatalytic [2+2] | Cinnamaldehyde + Alkene | Chiral cyclobutane | up to >20:1 | up to 99% | [1] |
| Rh-catalyzed Asymmetric 1,4-Addition | Phenylboronic acid + Cyclobutene-1-carboxylate | Chiral 2-phenylcyclobutane-1-carboxylate | up to >20:1 | up to 98% | [10] |
Detailed Experimental Protocols
To provide practical guidance for researchers, this section details the experimental procedures for several key cyclobutane-forming reactions.
Protocol: [2+2] Photocycloaddition of an Enone to an Alkene
This procedure is a general method for the photochemical cycloaddition of a cyclic enone to an alkene.
Materials:
-
Cyclic enone (e.g., cyclopentenone)
-
Alkene (e.g., cyclohexene)
-
Solvent (e.g., acetone or acetonitrile)
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve the cyclic enone (1.0 eq) and a slight excess of the alkene (1.2-1.5 eq) in the chosen solvent. The concentration should typically be around 0.1 M.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Place the reaction vessel in the photoreactor and irradiate with the mercury lamp. The Pyrex filter is used to block short-wavelength UV light that can cause side reactions.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to several days depending on the substrates.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adduct.
Protocol: Ketene-Alkene [2+2] Cycloaddition to form a Cyclobutanone
This protocol describes the in-situ generation of a ketene from an acid chloride and its subsequent cycloaddition with an alkene.[6]
Materials:
-
Acid chloride (e.g., phenylacetyl chloride)
-
Alkene (e.g., styrene)
-
Non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Inert gas atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the acid chloride (1.1 eq) and the non-nucleophilic base (1.2 eq) in the same anhydrous solvent.
-
Add the acid chloride/base solution dropwise to the stirred alkene solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclobutanone by column chromatography or distillation.
Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This procedure is a classic method for preparing a key precursor to many cyclobutane reagents.[11]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane dropwise and then heat the mixture to reflux for several hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the diethyl 1,1-cyclobutanedicarboxylate with diethyl ether.
-
Purify the diester by distillation under reduced pressure.
-
For hydrolysis, reflux the purified diester with an ethanolic solution of potassium hydroxide.
-
After the saponification is complete, remove the ethanol, dissolve the residue in water, and acidify with concentrated hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from hot water or ethyl acetate.
The Rise of Cyclobutane in Medicinal Chemistry
The unique structural features of the cyclobutane ring have made it an increasingly popular motif in drug design. Its incorporation can lead to improved pharmacological properties.[12]
Key Roles of Cyclobutane in Drug Design:
-
Conformational Constraint: The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance binding to a biological target.
-
Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane ring can improve the metabolic stability of a drug candidate.
-
Isosteric Replacement: A cyclobutane ring can serve as a non-classical isostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties.
-
Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with a receptor.
Case Studies: Cyclobutane-Containing Drugs
Several marketed drugs incorporate a cyclobutane ring, demonstrating its therapeutic relevance.
-
Carboplatin: An anticancer drug that contains a cyclobutane-1,1-dicarboxylate ligand. This ligand modulates the reactivity of the platinum center compared to its predecessor, cisplatin, leading to a different side-effect profile.
-
Boceprevir: An antiviral drug for the treatment of hepatitis C, which features a cyclobutane-fused proline mimetic.
-
Nalbuphine: An opioid analgesic that contains a cyclobutylmethyl group attached to the nitrogen atom of the morphinan skeleton.
Modern Synthetic Innovations
Research into cyclobutane synthesis continues to be an active area, with a focus on developing more efficient, selective, and environmentally friendly methods.
Recent Advances Include:
-
Visible-Light Photocatalysis: The use of visible-light photoredox catalysis has enabled new types of [2+2] cycloadditions under mild conditions.[7]
-
Transition Metal Catalysis: Various transition metals, including rhodium, cobalt, and iron, have been employed to catalyze novel cyclobutane-forming reactions, often with high stereocontrol.[10][13][14]
-
C-H Functionalization: The direct functionalization of C-H bonds on pre-existing cyclobutane rings offers a powerful strategy for the late-stage modification of complex molecules.
-
Ring Expansion and Contraction: Innovative methods for the synthesis of cyclobutanes from other ring systems, such as the ring expansion of cyclopropanes or the ring contraction of larger rings, continue to be developed.[8][15]
Conclusion and Future Outlook
From its challenging first synthesis over a century ago, the cyclobutane ring has established itself as a valuable and versatile component of the synthetic chemist's toolbox. The historical development of methods for its construction reflects the broader evolution of organic synthesis, from classical multi-step sequences to modern catalytic and photochemical transformations. The increasing prevalence of cyclobutane-containing molecules in medicinal chemistry underscores the importance of this strained ring system in modulating biological activity. Future research will undoubtedly focus on the development of even more sophisticated and sustainable methods for the stereoselective synthesis of complex cyclobutane derivatives, further expanding their utility in both academic and industrial research. The enduring allure of the strained four-membered ring promises a continued and exciting future for the chemistry of cyclobutane-containing reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paterno-Buechi Reaction [organic-chemistry.org]
- 15. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into Cyclobutylmethanesulfonyl Chloride: A Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclobutylmethanesulfonyl chloride is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity and conformational flexibility are of significant interest for designing novel molecular entities. This technical guide provides a comprehensive overview of a hypothetical theoretical study on this compound, outlining the computational methodologies to investigate its structural, electronic, and reactive properties. Detailed protocols for conformational analysis, geometric optimization, vibrational frequency calculations, and a mechanistic study of its reaction with a model nucleophile are presented. This document serves as a roadmap for researchers aiming to employ computational chemistry to gain deeper insights into the behavior of this and similar sulfonyl chloride derivatives.
Introduction
This compound (C₅H₉ClO₂S) is a reactive organic compound featuring a cyclobutane ring attached to a methanesulfonyl chloride moiety. The strained four-membered ring and the electrophilic sulfonyl chloride group impart unique chemical characteristics to the molecule. Understanding the three-dimensional structure, conformational landscape, and reactivity of this compound is crucial for its effective utilization in synthetic chemistry and drug design. Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level, providing insights that can guide experimental work.
This whitepaper outlines a theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method. The study is designed to provide fundamental data on the molecule's geometry, vibrational spectra, and a model reaction mechanism.
Molecular Structure and Conformational Analysis
The presence of the flexible cyclobutane ring and the rotatable bond between the methylene group and the sulfur atom suggests that this compound can exist in multiple conformations. A thorough conformational analysis is the first step in understanding its structural properties.
Experimental Protocol: Conformational Search
A conformational search can be performed to identify the low-energy conformers of this compound.
Methodology:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search Algorithm: A systematic or stochastic conformational search is performed. A common approach is to use a Monte Carlo or a low-mode molecular dynamics search.
-
Energy Minimization: The geometries of the identified conformers are optimized using a lower level of theory, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation, to remove any steric clashes.
-
Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique conformers within a specified energy window (e.g., 5 kcal/mol) from the global minimum are selected for further analysis.
Geometric and Electronic Properties
The geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties of the most stable conformer of this compound can be determined with high accuracy using DFT.
Experimental Protocol: Geometry Optimization and Frequency Calculation
Methodology:
-
Selection of a Stable Conformer: The lowest energy conformer identified from the conformational search is used as the starting geometry.
-
Level of Theory: The geometry is optimized using DFT with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Optimization Algorithm: A quasi-Newton-Raphson algorithm is typically used for geometry optimization until a stationary point on the potential energy surface is found.
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectra.
Data Presentation: Calculated Geometric Parameters
The following tables present illustrative quantitative data for the key geometric parameters of the optimized structure of this compound, as would be obtained from a DFT B3LYP/6-31G(d) calculation.
Table 1: Selected Bond Lengths
| Bond | Illustrative Bond Length (Å) |
| S-Cl | 2.075 |
| S=O1 | 1.440 |
| S=O2 | 1.440 |
| S-C5 | 1.800 |
| C5-C1 | 1.540 |
| C1-C2 | 1.555 |
| C1-C4 | 1.555 |
| C2-C3 | 1.550 |
| C3-C4 | 1.550 |
Table 2: Selected Bond Angles
| Angle | Illustrative Bond Angle (°) |
| O1-S-O2 | 121.0 |
| O1-S-Cl | 108.0 |
| O2-S-Cl | 108.0 |
| O1-S-C5 | 110.0 |
| O2-S-C5 | 110.0 |
| Cl-S-C5 | 100.0 |
| S-C5-C1 | 112.0 |
| C5-C1-C2 | 115.0 |
| C2-C1-C4 | 88.0 |
| C1-C2-C3 | 89.0 |
| C2-C3-C4 | 89.0 |
| C3-C4-C1 | 88.0 |
Table 3: Selected Dihedral Angles
| Dihedral Angle | Illustrative Dihedral Angle (°) |
| Cl-S-C5-C1 | -65.0 |
| O1-S-C5-C1 | 55.0 |
| O2-S-C5-C1 | 175.0 |
| S-C5-C1-C2 | 178.0 |
| C5-C1-C2-C3 | -120.0 |
| C4-C1-C2-C3 | 20.0 |
| C1-C2-C3-C4 | -20.0 |
| C2-C3-C4-C1 | 20.0 |
Vibrational Spectroscopy
Vibrational frequency calculations not only confirm the nature of the stationary point but also provide a theoretical infrared (IR) spectrum. This can be compared with experimental data to validate the computational model.
Data Presentation: Calculated Vibrational Frequencies
The following table presents illustrative calculated harmonic vibrational frequencies for some of the characteristic modes of this compound. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP/6-31G(d)) to better match experimental values.
Table 4: Illustrative Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| S=O Asymmetric Stretch | 1380 | 1325 |
| S=O Symmetric Stretch | 1185 | 1138 |
| C-H Stretch (CH₂) | 3050 | 2928 |
| C-H Stretch (CH) | 2990 | 2870 |
| S-Cl Stretch | 450 | 432 |
| C-S Stretch | 750 | 720 |
| Cyclobutane Ring Puckering | 150 | 144 |
Reactivity Study: Nucleophilic Substitution
The sulfonyl chloride group is highly susceptible to nucleophilic attack. A theoretical study of its reaction with a model nucleophile, such as ammonia (NH₃), can provide valuable insights into its reactivity and the reaction mechanism.
Experimental Protocol: Reaction Mechanism Investigation
Methodology:
-
Reactant and Product Optimization: The geometries of the reactants (this compound and ammonia) and the expected products (cyclobutylmethanesulfonamide and HCl) are fully optimized at the B3LYP/6-31G(d) level of theory.
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point connecting the reactants and products. Common methods include the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Transition State Verification: A frequency calculation is performed on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the reactant and product minima on the potential energy surface.
-
Energy Profile: The energies of the reactants, transition state, and products are calculated to determine the activation energy and the overall reaction energy.
Visualizations
Computational Workflow
Caption: A logical workflow for the theoretical study of this compound.
Molecular Structure with Key Parameters
Caption: Optimized molecular structure with illustrative key bond lengths.
Proposed Sₙ2 Reaction Pathway
Caption: A simplified representation of the Sₙ2 reaction pathway.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the study of this compound. By employing Density Functional Theory, researchers can gain detailed insights into the molecule's conformational preferences, geometric and electronic structure, vibrational properties, and reactivity. The provided protocols and illustrative data serve as a practical framework for conducting such computational investigations. The knowledge gained from these theoretical studies can significantly contribute to the rational design of new synthetic routes and the development of novel molecules with desired properties in the fields of medicinal chemistry and materials science.
An In-depth Technical Guide on the Stability and Storage of Cyclobutylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclobutylmethanesulfonyl chloride. Given its classification as an alkanesulfonyl chloride, this document synthesizes general principles applicable to this chemical class with specific considerations for the title compound, focusing on its reactivity, degradation pathways, and the analytical methodologies for assessing its stability.
Chemical Identity and Properties
This compound is an important reagent in organic synthesis, primarily utilized as an intermediate in the creation of sulfonamide derivatives for pharmaceutical applications[1]. Its reactivity is centered on the electrophilic sulfonyl chloride moiety.
Table 1: Physicochemical Properties of Cyclobutyl-class Sulfonyl Chlorides
| Property | This compound | Cyclobutanesulfonyl chloride |
| Molecular Formula | C₅H₉ClO₂S | C₄H₇ClO₂S[2] |
| Molecular Weight | Not explicitly found, calculated approx. 168.64 g/mol | 154.62 g/mol [2] |
| Appearance | Pale yellow liquid (typical for sulfonyl chlorides)[3] | Data not available |
| Reactivity | Highly reactive towards nucleophiles[1][4] | Data not available |
Note: Specific experimental data for this compound is limited in public literature. Properties are inferred from related compounds and general chemical principles.
Stability Profile and Degradation Pathways
The primary factor influencing the stability of this compound is its susceptibility to hydrolysis. Like other sulfonyl chlorides, it readily reacts with water, including atmospheric moisture, leading to its degradation.
The reaction with water is the most significant decomposition route, yielding cyclobutylmethanesulfonic acid and hydrochloric acid (HCl)[5][6][7]. This reaction can be autocatalytic, as the generated HCl may accelerate further hydrolysis.
The mechanism of hydrolysis for alkanesulfonyl chlorides can be complex. It can proceed via two main pathways, often dependent on the pH of the environment[8]:
-
Direct Nucleophilic Substitution (SN2-type): Water acts as a nucleophile, directly attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion.
-
Elimination-Addition (Sulfene Intermediate): In the presence of a base, a proton on the carbon adjacent to the sulfonyl group can be abstracted, leading to the formation of a highly reactive "sulfene" intermediate (cyclobutylmethylene=SO₂). This intermediate is then rapidly trapped by water to form the sulfonic acid[8][9].
// Edges A -> B [label=" H₂O "]; A -> C [label=" Base "]; B -> D; C -> E; E -> D [label=" H₂O "]; } } Caption: Primary Degradation Pathways of this compound.
To ensure stability, this compound must be stored away from incompatible materials. Contact with these substances can lead to rapid and potentially hazardous reactions.
Table 2: Chemical Incompatibilities
| Incompatible Material | Result of Contact |
| Water/Moisture | Hydrolyzes to form corrosive acids[7][10]. |
| Strong Bases | Rapid decomposition, potentially via sulfene formation[5][6][11]. |
| Alcohols | Reacts to form sulfonate esters[4][12]. |
| Amines | Reacts to form sulfonamides[13][14]. |
| Strong Oxidizing Agents | Potential for vigorous or explosive reactions[5][11]. |
| Metals | In the presence of moisture, liberated HCl can corrode metals, potentially generating flammable hydrogen gas[12]. |
While hydrolysis is the primary concern, exposure to high temperatures can accelerate decomposition. When heated to decomposition, sulfonyl chlorides emit toxic and corrosive fumes of sulfur oxides and hydrogen chloride[3][11]. While specific photostability data is not available, it is general good practice to protect reactive reagents from light.
Recommended Storage and Handling Conditions
Proper storage is critical to maintain the integrity and reactivity of this compound. The following conditions are based on best practices for alkanesulfonyl chlorides.
Table 3: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Refrigeration at 2-8 °C is recommended. | Slows the rate of potential decomposition reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, minimizing hydrolysis. |
| Container | Use tightly sealed, moisture-proof containers. A corrosion-resistant inner liner is advised. | Prevents moisture ingress and degradation of the container by corrosive byproducts. |
| Ventilation | Store in a dry and well-ventilated place[11][12][15]. | Safely dissipates any vapors that may be released. |
| Handling | Handle in a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves and eye protection. Avoid breathing vapors[11]. | Protects personnel from the corrosive and toxic nature of the compound and its degradation products. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is the standard approach.
This involves subjecting the compound to stress conditions to accelerate decomposition and identify potential degradation products.
// Edges A -> {B, C, D, E, F}; {B, C, D, E, F} -> G; G -> H; } } Caption: Workflow for a Forced Degradation Study.
Methodology:
-
Preparation: Prepare solutions of this compound in an appropriate inert solvent (e.g., acetonitrile). For solid-state thermal stress, use the neat material.
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C)[16].
-
Basic: Add an equal volume of 0.1 M NaOH. Keep at room temperature due to the high reactivity[16].
-
Oxidative: Add a solution of 3-30% hydrogen peroxide and keep at room temperature[16].
-
Thermal: Expose the solid material to dry heat (e.g., 60-100°C)[16].
-
Photolytic: Expose a solution to a light source as specified by ICH guideline Q1B, with a dark control sample stored under the same conditions[16].
-
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize acidic and basic samples and dilute all samples with the mobile phase for analysis.
A validated High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products[16][17].
Table 4: Example HPLC Method Parameters
| Parameter | Typical Setting | Purpose |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations[16]. |
| Column Temp. | 25-40 °C | Ensures reproducible retention times[16]. |
| Detection | UV/Vis (e.g., 210 nm) and/or Mass Spectrometry (MS) | UV for quantification; MS for identification of degradation products[17]. |
| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. |
This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is "stability-indicating."
Conclusion
This compound is a reactive chemical intermediate whose stability is primarily dictated by its sensitivity to moisture. Hydrolysis to cyclobutylmethanesulfonic acid is the main degradation pathway. To preserve its quality and ensure safety, it must be stored in cool, dry conditions under an inert atmosphere, away from incompatible substances. The stability can be rigorously assessed using forced degradation studies in conjunction with a validated, stability-indicating HPLC method. Adherence to these guidelines is essential for researchers and drug development professionals utilizing this compound in their work.
References
- 1. This compound [myskinrecipes.com]
- 2. Cyclobutanesulfonyl chloride | C4H7ClO2S | CID 22636930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 14. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Synthesis of Sulfonamides using Cyclobutylmethanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel sulfonamide derivatives is a critical step in drug discovery and development. Cyclobutylmethanesulfonyl chloride is a valuable building block that introduces a cyclobutylmethyl moiety, a non-planar, rigid scaffold that can enhance binding affinity, improve pharmacokinetic properties, and explore new chemical space in drug design.
These application notes provide detailed protocols for the synthesis of N-substituted cyclobutylmethanesulfonamides from this compound and various primary and secondary amines.
Reaction Principle
The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, driving the reaction to completion and forming the stable sulfonamide product.
Diagram 1: General Reaction Scheme
Experimental Protocols
The following protocols describe the synthesis of N-substituted cyclobutylmethanesulfonamides using this compound with different classes of amines.
Protocol 1: Synthesis of N-Aryl Cyclobutylmethanesulfonamides (e.g., N-phenylcyclobutylmethanesulfonamide)
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.) and dissolve it in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl Cyclobutylmethanesulfonamides (e.g., N-benzylcyclobutylmethanesulfonamide)
Materials:
-
This compound
-
Benzylamine (or other primary aliphatic amine)
-
Pyridine
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq.) in anhydrous acetonitrile.
-
Base and Reagent Addition: Add pyridine (1.2 eq.) to the solution, followed by the dropwise addition of this compound (1.05 eq.) while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours (monitor by TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Synthesis of N,N-Dialkyl Cyclobutylmethanesulfonamides (e.g., N,N-diethylcyclobutylmethanesulfonamide)
Materials:
-
This compound
-
Diethylamine (or other secondary amine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a flask containing a suspension of potassium carbonate (2.0 eq.) in anhydrous DMF, add diethylamine (1.2 eq.).
-
Sulfonyl Chloride Addition: Add this compound (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and wash it three times with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The residue can be purified by vacuum distillation or column chromatography on silica gel.
Diagram 2: Experimental Workflow
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted cyclobutylmethanesulfonamides. Yields and characterization data are typical for these types of reactions but may vary depending on the specific substrate and reaction conditions.
| Entry | Amine | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| 1 | Aniline | N-phenylcyclobutylmethanesulfonamide | 85 | 7.20-7.40 (m, 5H, Ar-H), 6.85 (s, 1H, NH), 3.05 (d, 2H, CH₂SO₂), 2.60-2.75 (m, 1H, CH), 1.80-2.10 (m, 6H, cyclobutyl-H) | 240.1 [M+H]⁺ |
| 2 | Benzylamine | N-benzylcyclobutylmethanesulfonamide | 92 | 7.25-7.40 (m, 5H, Ar-H), 4.50 (t, 1H, NH), 4.20 (d, 2H, NCH₂), 2.90 (d, 2H, CH₂SO₂), 2.55-2.70 (m, 1H, CH), 1.75-2.05 (m, 6H, cyclobutyl-H) | 254.1 [M+H]⁺ |
| 3 | Diethylamine | N,N-diethylcyclobutylmethanesulfonamide | 78 | 3.25 (q, 4H, N(CH₂CH₃)₂), 2.95 (d, 2H, CH₂SO₂), 2.60-2.75 (m, 1H, CH), 1.80-2.10 (m, 6H, cyclobutyl-H), 1.15 (t, 6H, N(CH₂CH₃)₂) | 220.1 [M+H]⁺ |
Characterization
The synthesized sulfonamides can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
Melting Point: To assess the purity of solid compounds.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
Amines can be toxic and corrosive. Handle with care in a well-ventilated area.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper temperature control.
Application Notes and Protocols: Cyclobutylmethanesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylmethanesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the cyclobutylmethanesulfonyl moiety into target molecules. This functional group can significantly influence the physicochemical and pharmacological properties of a compound, such as its solubility, metabolic stability, and target binding affinity. The incorporation of the cyclobutane ring, a non-planar and conformationally constrained motif, can be advantageous for optimizing the three-dimensional structure of a drug candidate to enhance its interaction with biological targets.[1] These application notes provide a detailed overview of the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of inhibitors for key signaling pathways implicated in cancer.
Application in the Synthesis of Wip1 Phosphatase Inhibitors
A significant application of scaffolds derived from this compound is in the synthesis of inhibitors of Wild-type p53-induced phosphatase 1 (Wip1), a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways.[2] Wip1 phosphatase, encoded by the PPM1D gene, dephosphorylates and inactivates key proteins in the p53 signaling pathway, including p53 itself, ATM, and Chk2.[2][3] Overexpression or amplification of Wip1 is observed in various human cancers, making it an attractive therapeutic target.
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wip1 phosphatase.[2][4] While the exact synthesis of GSK2830371 is proprietary, the core structure contains a sulfonamide linkage that can be formed using reagents like this compound. The cyclobutyl moiety in such inhibitors is crucial for achieving high potency and selectivity.
Quantitative Data for Wip1 Inhibitor GSK2830371
The following table summarizes key in vitro and cellular activity data for GSK2830371, demonstrating its potency as a Wip1 inhibitor.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC₅₀ (Wip1) | 6 nM | In vitro enzymatic assay with FDP substrate.[4][5] | [4][5] |
| IC₅₀ (p-p38 MAPK) | 13 nM | In vitro dephosphorylation of phospho-p38 MAPK (T180).[5] | [5] |
| GI₅₀ | 2.65 µM ± 0.54 (SEM) | Growth inhibition in MCF-7 breast carcinoma cells (Wip1-amplified, p53 wild-type).[5] | [5] |
Signaling Pathway and Mechanism of Action
GSK2830371 allosterically inhibits Wip1 phosphatase by binding to a unique "flap" subdomain near the catalytic site.[3] This inhibition leads to the accumulation of phosphorylated (active) forms of key tumor suppressor proteins, most notably p53. The activation of the p53 pathway results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][5]
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted sulfonamides using this compound. These can be adapted for the synthesis of various drug candidates.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-cyclobutylmethanesulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine or pyridine (1.5 - 2.0 eq) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted-cyclobutylmethanesulfonamide.
Protocol 2: Preparation of this compound
For laboratories where this compound is not commercially available, it can be prepared from the corresponding thiol or disulfide.
Materials:
-
Cyclobutylmethanethiol or Dicyclobutyldimethyldisulfide
-
Anhydrous dichloromethane (DCM) or Acetic Acid
-
Chlorine gas or Sulfuryl chloride (SO₂Cl₂)
-
Ice-salt bath
-
Gas dispersion tube
-
Round-bottom flask
Procedure (Conceptual Outline):
-
Reaction Setup: Dissolve cyclobutylmethanethiol or its disulfide in a suitable anhydrous solvent (e.g., DCM) in a three-necked flask equipped with a gas inlet, a stirrer, and a condenser.
-
Cooling: Cool the reaction mixture to -10 to 0 °C using an ice-salt bath.
-
Chlorination: Bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the low temperature. The reaction is highly exothermic and should be controlled carefully.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the excess chlorine or SO₂Cl₂ by purging with nitrogen or by vacuum. The solvent is then removed under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Safety Precautions:
-
Sulfonyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.
-
The reaction to form sulfonyl chlorides is often exothermic and can release corrosive gases (HCl). Ensure proper temperature control and gas scrubbing.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound serves as a valuable building block in medicinal chemistry for the synthesis of sulfonamide-containing drug candidates. Its application in the development of potent and selective Wip1 inhibitors like GSK2830371 highlights the importance of the cyclobutylmethanesulfonyl moiety in achieving desired pharmacological profiles. The provided protocols offer a foundational guide for researchers to synthesize and explore novel bioactive compounds incorporating this versatile functional group. Careful execution of these synthetic procedures and a thorough understanding of the underlying signaling pathways will be crucial for the successful development of new therapeutics.
References
- 1. US9492453B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Cyclobutylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylmethanesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the reactive sulfonyl chloride group attached to a cyclobutylmethyl scaffold allows for the introduction of the cyclobutylmethane sulfonyl moiety into a variety of molecules through nucleophilic substitution. This functional group can impart unique physicochemical properties to the resulting compounds, such as improved metabolic stability, enhanced binding affinity to biological targets, and modulation of pharmacokinetic profiles.
These application notes provide detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, including amines, alcohols, and thiols. The methodologies outlined herein are designed to be reproducible and scalable, providing a solid foundation for the synthesis of novel sulfonamides, sulfonate esters, and thiosulfonates for research and development purposes.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the nucleophilic substitution of this compound with representative nucleophiles.
| Nucleophile Type | Nucleophile Example | Product Type | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | Aniline | Sulfonamide | Dichloromethane (DCM) | Pyridine | 0 to rt | 12-24 | 85-95 |
| Secondary Amine | Piperidine | Sulfonamide | Dichloromethane (DCM) | Triethylamine | 0 to rt | 2-4 | 90-98 |
| Alcohol | Ethanol | Sulfonate Ester | Dichloromethane (DCM) | Triethylamine | 0 | 1-3 | 90-97 |
| Thiol | Thiophenol | Thiosulfonate | Diethyl ether | Pyridine | 0 to rt | 2 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylcyclobutylmethanesulfonamide (Reaction with a Primary Amine)
This protocol describes the reaction of this compound with aniline to form the corresponding sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of Cyclobutylmethyl Ethanesulfonate (Reaction with an Alcohol)
This protocol details the formation of a sulfonate ester from this compound and ethanol.
Materials:
-
This compound (1.1 eq)
-
Anhydrous Ethanol (1.0 eq)
-
Anhydrous Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Cold 10% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of anhydrous ethanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add triethylamine (1.5 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.1 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel and dilute with additional dichloromethane if necessary.
-
Washing: Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
Purification: The product is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by column chromatography.
Protocol 3: Synthesis of S-Phenyl Cyclobutylmethanethiosulfonate (Reaction with a Thiol)
This protocol describes the synthesis of a thiosulfonate from this compound and thiophenol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Anhydrous Pyridine (1.1 eq)
-
Anhydrous Diethyl ether
-
Ice-cold water
-
Cold dilute Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous diethyl ether.
-
Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the cooled thiol solution. A precipitate may form.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
-
Work-up: Quench the reaction with ice-cold water.
-
Washing: Wash the ether layer with cold dilute HCl and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for nucleophilic substitution.
Caption: Mechanism of nucleophilic substitution at the sulfonyl group.
Cyclobutylmethanesulfonyl Chloride: A Versatile Scaffold for the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclobutylmethanesulfonyl chloride is emerging as a valuable building block in medicinal chemistry for the synthesis of novel compounds with promising therapeutic potential. The incorporation of the cyclobutane motif can enhance the pharmacological properties of a molecule, including binding affinity, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel sulfonamides, with a focus on their potential as kinase inhibitors.
Application in Kinase Inhibition: Targeting the JAK-STAT Pathway
A notable example of a compound class benefiting from the cyclobutyl scaffold is the Janus kinase (JAK) inhibitors. The JAK-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in inflammation, immunity, and hematopoiesis.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
One such inhibitor, PF-04965842, incorporates a cyclobutyl moiety and a sulfonamide group and has demonstrated potent and selective inhibition of JAK1.[2] JAK1 is a key mediator in the signaling of many pro-inflammatory cytokines.[2][4] The inhibition of JAK1 can effectively block the downstream phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.[5][6][7]
Quantitative Data:
The following table summarizes the inhibitory activity of a key JAK1 inhibitor featuring a cyclobutyl scaffold.
| Compound Name (Analog) | Target | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
| PF-04965842 | JAK1 | 605 | 28-fold | >340-fold | [2] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Cyclobutylmethanesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted cyclobutylmethanesulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.5-2.0 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted cyclobutylmethanesulfonamide.[8]
Expected Yield: Yields can vary depending on the specific amine used, but are generally in the range of 60-90%.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized cyclobutylmethanesulfonamide derivatives against a target kinase, such as JAK1.
Materials:
-
Synthesized cyclobutylmethanesulfonamide compounds
-
Recombinant human kinase (e.g., JAK1)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The amount of ADP produced is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, using non-linear regression analysis.
Visualizations
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Synthesis and Evaluation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Jak kinases and STATs in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Application of Cyclobutylmethanesulfonyl Chloride in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cyclobutylmethanesulfonyl chloride is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The incorporation of the cyclobutylmethylsulfonyl moiety can significantly influence the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its potency, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases and certain cancers.
The protocols and data presented herein are based on established synthetic methodologies for structurally related kinase inhibitors and serve as a guide for the design and synthesis of novel compounds incorporating the cyclobutylmethylsulfonyl group.
Core Application: Synthesis of a Cyclobutylmethylsulfonamide-Substituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor
The primary application of this compound in this context is the formation of a sulfonamide linkage with a primary or secondary amine on a core scaffold. This reaction is a crucial step in elaborating the structure of the kinase inhibitor to achieve desired interactions with the target protein. The following sections detail the synthesis of a representative JAK inhibitor analog, N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}cyclobutylmethanesulfonamide, based on the known selective JAK1 inhibitor, PF-04965842.[1][2][3]
Table 1: Inhibitory Activity of a Structurally Related JAK1 Inhibitor (PF-04965842)
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| PF-04965842 | JAK1 | 5.9 | Biochemical Assay |
| PF-04965842 | JAK2 | 28 | Biochemical Assay |
| PF-04965842 | JAK3 | >4000 | Biochemical Assay |
| PF-04965842 | TYK2 | 110 | Biochemical Assay |
Note: The data presented is for the analogous compound PF-04965842, which features a propane-1-sulfonamide group. This data is provided as a reference to demonstrate the potency and selectivity that can be achieved with this class of inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the target kinase inhibitor.
Synthesis of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}cyclobutylmethanesulfonamide
This synthesis involves the reaction of a key amine intermediate with this compound.
Materials:
-
cis-N-Methyl-N-(cyclobutan-1-amine-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine intermediate (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine or DIPEA (1.5 - 2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 - 1.2 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}cyclobutylmethanesulfonamide.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of the target kinase inhibitor.
Diagram 2: JAK-STAT Signaling Pathway
Caption: Simplified overview of the JAK-STAT signaling pathway.
This compound serves as a key reagent for the introduction of a cyclobutylmethylsulfonyl moiety into kinase inhibitor scaffolds. The provided protocol for the synthesis of a JAK inhibitor analog demonstrates a practical application of this reagent. The unique structural and electronic properties of the cyclobutane ring can be exploited to fine-tune the pharmacological profile of kinase inhibitors, offering a promising avenue for the development of novel therapeutics with improved efficacy and safety. Further investigation into the structure-activity relationships of kinase inhibitors bearing the cyclobutylmethylsulfonyl group is warranted to fully explore its potential in drug discovery.
References
Application Notes and Protocols for the Scale-up Synthesis of Cyclobutylmethanesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-gram scale synthesis of cyclobutylmethanesulfonyl chloride and its subsequent conversion to N-benzyl-cyclobutylmethanesulfonamide, a representative derivative. The methodologies are designed to be scalable and robust for applications in medicinal chemistry and drug development.
The cyclobutane motif is a valuable structural component in modern drug design, often imparting favorable physicochemical properties such as metabolic stability and conformational rigidity.[1][2] this compound is a key intermediate for introducing this moiety into a variety of molecular scaffolds, particularly for the synthesis of sulfonamide derivatives, which are a prominent class of compounds in numerous therapeutic areas.
I. Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence starting from commercially available cyclobutylmethanol. This alcohol is first converted to the corresponding thiol, cyclobutylmethanethiol, via a tosylate intermediate. The thiol is then subjected to oxidative chlorination to yield the target this compound. Finally, the sulfonyl chloride is reacted with a primary amine, such as benzylamine, to produce the corresponding sulfonamide derivative.
Caption: Overall synthetic workflow for N-benzyl-cyclobutylmethanesulfonamide.
II. Experimental Protocols and Quantitative Data
Step 1: Scale-up Synthesis of Cyclobutylmethanethiol
This protocol details the conversion of cyclobutylmethanol to cyclobutylmethanethiol via a tosylate intermediate. The procedure is adapted for a multi-gram scale.
Protocol:
-
Tosylation of Cyclobutylmethanol:
-
To a solution of cyclobutylmethanol (50.0 g, 0.58 mol) in dichloromethane (500 mL) at 0 °C, add triethylamine (121 mL, 0.87 mol) followed by the slow addition of p-toluenesulfonyl chloride (121.5 g, 0.64 mol).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 16 hours.
-
Quench the reaction with water (200 mL) and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cyclobutylmethyl tosylate.
-
-
Conversion to Cyclobutylmethanethiol:
-
Dissolve the crude cyclobutylmethyl tosylate in dimethylformamide (DMF, 500 mL).
-
Add sodium hydrosulfide hydrate (NaSH·xH₂O, 65.0 g, ~1.16 mol) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and pour it into ice-water (1 L).
-
Extract the aqueous mixture with diethyl ether (3 x 300 mL).
-
Combine the organic extracts and wash with brine (3 x 200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (due to the volatility of the thiol).
-
The crude product is purified by vacuum distillation to afford pure cyclobutylmethanethiol.
-
Quantitative Data:
| Step | Reactant | Scale (g) | Product | Yield (%) | Purity (%) |
| 1 | Cyclobutylmethanol | 50.0 | Cyclobutylmethyl tosylate | ~95 (crude) | >90 |
| 2 | Cyclobutylmethyl tosylate | (from 50g alcohol) | Cyclobutylmethanethiol | 75-85 | >97 (after distillation) |
Step 2: Scale-up Synthesis of this compound
This protocol describes the oxidative chlorination of cyclobutylmethanethiol to the corresponding sulfonyl chloride on a multi-gram scale.[3][4]
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), place cyclobutylmethanethiol (40.0 g, 0.34 mol) in a mixture of dichloromethane (400 mL) and water (100 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium hypochlorite (NaOCl, 10-15% aqueous solution, ~1.5 L, excess) to the vigorously stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.
-
Separate the organic layer and wash it with cold water (2 x 200 mL), 5% aqueous sodium bisulfite solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound as a pale yellow oil.
Quantitative Data:
| Reactant | Scale (g) | Product | Yield (%) | Purity (%) |
| Cyclobutylmethanethiol | 40.0 | This compound | 80-90 | >95 |
Step 3: Scale-up Synthesis of N-Benzyl-cyclobutylmethanesulfonamide
This protocol details the reaction of this compound with benzylamine to form the corresponding sulfonamide on a multi-gram scale.[5]
Protocol:
-
In a round-bottom flask, dissolve benzylamine (36.4 g, 0.34 mol) and triethylamine (47.4 mL, 0.34 mol) in anhydrous dichloromethane (400 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (50.0 g, 0.30 mol) in anhydrous dichloromethane (100 mL) to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 200 mL), water (200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-benzyl-cyclobutylmethanesulfonamide.
Quantitative Data:
| Reactant | Scale (g) | Product | Yield (%) | Purity (%) |
| This compound | 50.0 | N-Benzyl-cyclobutylmethanesulfonamide | 85-95 | >98 (after recrystallization) |
III. Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
Sulfonamide derivatives are prevalent in medicinal chemistry and have been successfully developed as inhibitors of various enzymes, including kinases. The Janus kinase (JAK) family of enzymes plays a crucial role in the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases, as well as some cancers.[6][7] The incorporation of a cyclobutane moiety can enhance the binding affinity and selectivity of kinase inhibitors.
The JAK-STAT pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the cell nucleus, leading to changes in gene expression. Dysregulation of this pathway is a hallmark of several diseases.
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-containing JAK inhibitor.
The diagram illustrates how a cyclobutyl-containing JAK inhibitor can block the phosphorylation cascade initiated by cytokine binding, thereby preventing the downstream gene transcription that drives inflammatory and proliferative responses. The unique structural features of the cyclobutane group can contribute to potent and selective inhibition of JAK enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclobutylmethanesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutylmethanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and practical synthetic route starts from cyclobutylmethyl bromide. It is a two-step process:
-
Thiol Synthesis: Conversion of cyclobutylmethyl bromide to cyclobutylmethanethiol. This is typically achieved by reaction with a sulfur source like thiourea followed by hydrolysis.
-
Oxidative Chlorination: The crude cyclobutylmethanethiol is then oxidized and chlorinated to yield the final product, this compound. Common reagents for this step include sulfuryl chloride or chlorine gas.[1]
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions include:
-
Formation of Cyclobutylmethanesulfonic Acid: This occurs due to the hydrolysis of the sulfonyl chloride product in the presence of water. It is crucial to maintain anhydrous conditions, especially during the workup and purification stages.[1]
-
Elimination Products: Under certain conditions, elimination of the sulfonyl chloride group can occur, leading to the formation of unsaturated byproducts.[1]
-
Formation of Dialkyl Sulfites or Sulfates: These can arise from side reactions with the sulfur source, particularly if the stoichiometry is not carefully controlled.[1]
-
Formation of Disulfides: The intermediate thiol is susceptible to oxidation, which can lead to the formation of bis(cyclobutylmethyl) disulfide.
Q3: How can I purify the final product, this compound?
Purification of this compound is typically achieved by vacuum distillation. Given its reactive nature, it is important to avoid excessive heat to prevent decomposition. Column chromatography on silica gel can also be employed, though care must be taken to use anhydrous solvents and to minimize contact time on the stationary phase to prevent hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield | Incomplete conversion of cyclobutylmethyl bromide to the thiol intermediate. | Monitor the reaction by TLC to ensure complete consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature. |
| Inefficient oxidative chlorination. | Ensure the purity and dryness of the chlorinating agent (e.g., sulfuryl chloride). Optimize the reaction temperature; this reaction is often performed at low temperatures (0-5 °C) to control its exothermic nature. | |
| Product loss during workup. | The product may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent like dichloromethane or diethyl ether to maximize recovery.[1] | |
| Hydrolysis of the product. | Use anhydrous reagents and solvents. Perform the aqueous workup quickly and at low temperatures. |
Product Contamination
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a significant amount of a water-soluble impurity. | Formation of cyclobutylmethanesulfonic acid due to hydrolysis. | Strictly maintain anhydrous conditions throughout the synthesis and workup.[1] During the workup, wash the organic layer with brine to remove residual water. |
| Presence of a higher molecular weight, less polar impurity. | Formation of bis(cyclobutylmethyl) disulfide. | Minimize the exposure of the intermediate thiol to air. Consider performing the oxidative chlorination step immediately after the thiol synthesis without prolonged storage of the intermediate. |
| Presence of unreacted starting material or intermediates. | Incomplete reaction in either the thiol formation or oxidative chlorination step. | Monitor each step of the reaction by TLC or GC to ensure completion. Adjust reaction time, temperature, or reagent stoichiometry as needed. |
Data Presentation
Table 1: Expected Yields for a Two-Step Synthesis of an Analogous Alkyl Sulfonyl Chloride
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | Thiol Synthesis | Thiourea, NaOH | Ethanol/Water | Reflux | >90 (crude) |
| 2 | Oxidative Chlorination | Sulfuryl Chloride | Dichloromethane/Water | 0-5 | 60-80 |
Note: The data presented is based on typical yields for the synthesis of analogous alkyl sulfonyl chlorides and should be considered as an estimate. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclobutylmethyl Bromide
Step 1: Synthesis of Cyclobutylmethanethiol
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutylmethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting bromide is consumed.[1]
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the intermediate.
-
Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL). The combined organic layers contain the crude cyclobutylmethanethiol and are used directly in the next step.[1]
Step 2: Oxidative Chlorination to this compound
-
In a flask equipped with a dropping funnel and a stirrer, dissolve the crude cyclobutylmethanethiol from Step 1 in a mixture of dichloromethane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.2 eq) dropwise, maintaining the temperature between 0-5 °C.[1]
-
After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC or GC until the thiol is consumed.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Purification of Cyclobutylmethanesulfonyl Chloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving cyclobutylmethanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common products from reactions with this compound?
A1: this compound is a reactive sulfonylating agent. Its most common reactions are nucleophilic substitutions with amines, alcohols, and thiols to produce N-substituted cyclobutylmethanesulfonamides, cyclobutylmethanesulfonate esters, and S-cyclobutylmethanesulfonothioates, respectively.[1][2]
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities can include:
-
Unreacted Starting Materials: Excess amine, alcohol, or thiol, as well as unreacted this compound.
-
Hydrolysis Product: Cyclobutylmethanesulfonic acid, formed from the reaction of this compound with any residual water.
-
Salts: In reactions with amines, hydrochloride salts of the amine are a common byproduct, especially if a tertiary amine base like triethylamine is used.
-
Byproducts from Synthesis: Impurities from the synthesis of this compound itself, such as residual solvents or reagents from the oxidative chlorination of the corresponding thiol.
Q3: My product, a cyclobutylmethanesulfonamide, is proving difficult to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue. Here are several strategies to try:
-
Solvent Screening: Experiment with a variety of solvent systems. Good single solvents for sulfonamides are often polar protic solvents like ethanol or isopropanol. For solvent/anti-solvent systems, you can dissolve your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of the pure compound.
-
Address "Oiling Out": If your product separates as an oil, try re-heating the mixture to dissolve the oil and then cool it more slowly. You can also add a small amount of the "good" solvent to the oiled-out mixture to try and achieve a homogenous solution at a lower temperature before slow cooling.
Q4: I am concerned about the stability of my cyclobutylmethanesulfonate ester during silica gel chromatography. Is this a valid concern?
A4: Yes, sulfonate esters can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition. To mitigate this, you can:
-
Use Deactivated Silica: Prepare a slurry of silica gel with your eluent containing a small amount of a neutralizer like triethylamine (0.1-1%).
-
Choose an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil as the stationary phase.
-
Perform a Quick Filtration: If your product is significantly less polar than the impurities, a rapid filtration through a plug of silica gel might be sufficient to remove polar baseline impurities without significant product degradation.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product lost in the mother liquor during crystallization. | - Use the minimum amount of hot solvent required for dissolution.- Ensure the solution is fully cooled before filtration.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter flask).- Add a small excess of hot solvent before filtering to ensure the product remains in solution. |
| Product decomposition on silica gel. | - Compare the crude NMR/LC-MS to the purified fractions to check for new impurity peaks.- Use deactivated silica gel or an alternative stationary phase (alumina, Florisil).- Reduce the contact time of your compound with the silica gel by running the column more quickly. |
| Inefficient extraction. | - Perform multiple extractions (3-4 times) with the organic solvent.- Adjust the pH of the aqueous layer to ensure your product is in its neutral form for better partitioning into the organic layer. |
Issue 2: Persistent Impurities After Purification
| Impurity Type | Suggested Purification Strategy |
| Unreacted Amine/Alcohol/Thiol | - Extraction: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic amine impurities. For acidic thiol impurities, wash with a dilute base (e.g., 1M NaOH).- Chromatography: These are often more polar than the product and can be separated by silica gel chromatography. |
| Cyclobutylmethanesulfonic Acid | - Extraction: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove the acidic hydrolysis product. |
| Amine Hydrochloride Salts | - Filtration: These salts are often insoluble in common organic solvents and can be removed by filtration before concentrating the reaction mixture.- Extraction: Wash the organic layer with water to dissolve and remove the salt. |
| Non-polar byproducts | - Crystallization: These are often effectively removed by crystallization as they tend to remain in the mother liquor.- Chromatography: Use a less polar eluent system to retain the desired product on the column while eluting the non-polar impurities. |
Quantitative Data on Purification Methods
The following tables provide an overview of the expected recovery and purity levels for common purification techniques for sulfonamides, based on literature data for similar compounds. Actual results will vary depending on the specific product and impurities.
Table 1: Recovery Rates of Sulfonamides Using Various Extraction and Purification Methods
| Purification Method | Matrix | Analytes | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| QuEChERS with m-PFC | Forage Grass | 16 Sulfonamides | 72.3 - 116.9 | 1.4 - 10.3 | [2] |
| Ultrasound-Assisted Extraction | Animal Casings | Sulfonamides & Trimethoprim | > 95.19 | 1.39 - 2.69 (Repeatability) | [3] |
| Solid Phase Extraction (Strata-SCX) | Animal Feed | 5 Sulfonamides | 79.3 - 114.0 | 2.7 - 9.1 (Repeatability) | [4] |
| Modified QuEChERS | Instant Pastries | 24 Sulfonamides | 67.6 - 103.8 | 0.80 - 9.23 | [5] |
Table 2: Purity of a Sulfonate Ester After Different Purification Steps
| Purification Step | Purity (%) | Yield (%) | Reference |
| Crude Product | Not Reported | Not Reported | [6] |
| After Boron Ester Formation | > 95 | Not Reported | [6] |
| Final Product after Washing and Solvent Removal | > 98 | 55-58 (for Butyl p-toluene sulfonate) | [6] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of a Cyclobutylmethanesulfonamide
This protocol describes a general procedure for the purification of a solid cyclobutylmethanesulfonamide using a solvent/anti-solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude cyclobutylmethanesulfonamide in the minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature.
-
Addition of Anti-Solvent: Slowly add a non-polar anti-solvent (e.g., hexanes or heptane) dropwise while swirling the flask.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. If crystals do not form, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Crystal Growth: Allow the flask to stand undisturbed at room temperature to allow for slow crystal growth. Once a significant amount of precipitate has formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Chromatography of a Cyclobutylmethanesulfonate Ester
This protocol provides a method for the purification of a moderately polar sulfonate ester using flash column chromatography.
-
Select Eluent System: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for a moderately polar compound is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.
-
Prepare the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution of the compounds using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified cyclobutylmethanesulfonate ester.
-
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Cyclobutylmethanesulfonyl Chloride
Welcome to the technical support center for the synthesis of Cyclobutylmethanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is a two-step process starting from cyclobutylmethyl bromide. The first step involves the formation of a thiol intermediate, which is then subjected to oxidative chlorination.
Q2: What are the critical parameters influencing the yield and purity of the final product?
A2: Several factors significantly impact the success of the synthesis:
-
Anhydrous Conditions: this compound is highly susceptible to hydrolysis. Ensuring all glassware, solvents, and reagents are rigorously dry is crucial to prevent the formation of the corresponding sulfonic acid, which can complicate purification and reduce yield.[1]
-
Temperature Control: The reaction temperature needs to be carefully controlled. While some heating may be necessary to drive the reaction to completion, excessive temperatures can lead to side reactions, such as the formation of elimination byproducts.[1]
-
Stoichiometry of Reagents: The molar ratios of the reactants must be precise. An excess of certain reagents can lead to the formation of byproducts and complicate the purification process.[1]
-
Reaction Monitoring: Actively monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and ensure the complete consumption of starting materials.[1]
Q3: What are the common side products I might encounter, and how can I identify them?
A3: The most common side product is Cyclobutylmethanesulfonic acid , which results from the hydrolysis of the sulfonyl chloride.[1] This can be identified by its high polarity on a TLC plate or by its distinct signals in an NMR spectrum. Other potential impurities include unreacted starting materials or byproducts from side reactions like elimination.
Q4: What are the recommended purification methods for this compound?
A4: Due to its potential volatility, vacuum distillation is often the most effective method for purifying this compound, as it allows for separation from non-volatile impurities at a lower temperature, minimizing thermal decomposition.[1][2] For less volatile impurities or when distillation is not feasible, flash column chromatography on silica gel using a non-polar eluent system can be employed.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC or GC to ensure the consumption of starting material. Consider increasing the reaction time or moderately increasing the temperature.[1] |
| Purity of reagents. | Ensure all starting materials, especially the chlorinating agent (e.g., sulfuryl chloride), are of high purity and handled under anhydrous conditions.[1] | |
| Inefficient extraction. | The product may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent like dichloromethane to maximize recovery.[1] | |
| Product is Contaminated with a Highly Polar Impurity | Hydrolysis of the sulfonyl chloride. | This is likely the corresponding sulfonic acid.[1] Ensure strictly anhydrous conditions throughout the reaction and workup. During the workup, a wash with a saturated sodium bicarbonate solution can help remove the acidic impurity. |
| Reaction Mixture Turns Dark | Decomposition of reagents or product. | This can be caused by localized overheating. Ensure efficient stirring and controlled heating. Consider adding reagents dropwise to manage any exothermic processes. |
| Impurities in starting materials. | Use purified starting materials. | |
| Difficulty in Removing Solvent After Workup | Co-evaporation with residual water. | Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before concentration. |
| High boiling point of the solvent. | Use a lower boiling point solvent for extraction if compatible with the product. If not, use a rotary evaporator under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclobutylmethyl Bromide
This protocol is a representative procedure based on the formation of a thiol intermediate followed by oxidative chlorination.[1]
Step 1: Formation of S-Cyclobutylmethylisothiouronium Bromide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclobutylmethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting bromide is consumed.
Step 2: Hydrolysis to Cyclobutylmethanethiol
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude cyclobutylmethanethiol is typically used in the next step without further purification.
Step 3: Oxidative Chlorination to this compound
-
Dissolve the crude cyclobutylmethanethiol in a mixture of dichloromethane and water at 0 °C.
-
While maintaining the temperature between 0-5 °C, add sulfuryl chloride (2.2 eq) dropwise.
-
Monitor the reaction by GC or TLC until completion.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: General Optimization Parameters for Alkylmethanesulfonyl Chloride Synthesis
| Parameter | Range to Investigate | Typical Effect on Reaction | Monitoring Technique |
| Temperature (°C) | 0 to Reflux | Higher temperatures increase reaction rate but may also increase byproduct formation. | TLC, GC, NMR |
| Reaction Time (h) | 1 - 24 | Should be optimized to ensure complete conversion of the limiting reagent. | TLC, GC, NMR |
| Thiourea (eq) | 1.0 - 1.5 | A slight excess can help drive the formation of the thiouronium salt to completion. | TLC |
| Sodium Hydroxide (eq) | 2.0 - 3.0 | Sufficient base is required for complete hydrolysis of the thiouronium salt. | pH measurement |
| Sulfuryl Chloride (eq) | 2.0 - 2.5 | An excess is necessary for the oxidative chlorination, but a large excess can lead to side reactions. | TLC, GC |
Visualizations
References
Technical Support Center: Sulfonamide Synthesis with Cyclobutylmethanesulfonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming low yields and other common issues encountered during sulfonamide synthesis using Cyclobutylmethanesulfonyl Chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yields in sulfonamide synthesis with this compound?
A1: Low yields in sulfonamide synthesis are frequently due to several factors:
-
Hydrolysis of this compound: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1]
-
Steric Hindrance: The bulky cyclobutyl group can sterically hinder the approach of the amine to the sulfonyl chloride, especially if the amine itself is sterically demanding.[2]
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and may react slowly or incompletely.
-
Inappropriate Reaction Conditions: Non-optimal temperature, solvent, or base can significantly reduce the reaction yield.[3]
-
Side Reactions: The formation of byproducts, such as di-sulfonamides with primary amines, can consume the starting materials and lower the yield of the desired product.
Q2: How can I minimize the hydrolysis of this compound?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This includes:
-
Using oven-dried glassware.
-
Employing anhydrous solvents.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.
-
Ensuring the amine and base are free of water.
Q3: What is the optimal type of base to use for this reaction?
A3: The choice of base is critical. A non-nucleophilic organic base is generally preferred to avoid competing reactions with the sulfonyl chloride. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[3] Pyridine can also be used and may act as a nucleophilic catalyst.[3] For less reactive amines, a stronger, non-nucleophilic base might be necessary. It is important to use at least one equivalent of the base to neutralize the HCl generated during the reaction.
Q4: Can I use inorganic bases for this synthesis?
A4: While inorganic bases like sodium carbonate or sodium hydroxide can be used, they are often employed in biphasic systems (e.g., Schotten-Baumann conditions).[4] However, these conditions can increase the risk of sulfonyl chloride hydrolysis. For sensitive substrates, organic bases in anhydrous organic solvents are generally more reliable.
Q5: How does reaction temperature affect the yield?
A5: The reaction of an amine with a sulfonyl chloride is typically exothermic. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) to control the initial exotherm and then allow the reaction to warm to room temperature or be gently heated to drive it to completion.[3] Higher temperatures can sometimes lead to the formation of side products or decomposition of the reactants.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Verify the purity of the sulfonyl chloride using techniques like NMR or GC-MS. Use freshly opened or properly stored reagent. Consider purification if necessary. |
| Hydrolysis of Sulfonyl Chloride | Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Low Amine Reactivity (Steric Hindrance or Electronic Effects) | Increase the reaction temperature. Use a more forcing, non-nucleophilic base (e.g., DBU). Increase the reaction time and monitor progress by TLC or LC-MS. |
| Insufficient Base | Ensure at least one equivalent of a suitable base is used. For amine hydrochlorides, two equivalents are necessary. |
| Inappropriate Solvent | Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the reactants are soluble in the chosen solvent. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Di-sulfonylation of Primary Amines | This occurs when a primary amine reacts with two molecules of the sulfonyl chloride. To minimize this, add the this compound solution slowly to the amine solution. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. |
| Reaction with Solvent | Ensure the solvent is inert. Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters. |
| Thermal Decomposition | Avoid excessively high reaction temperatures. Control the initial exotherm by adding the sulfonyl chloride at a low temperature (0 °C). |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is Water Soluble | If the sulfonamide has some solubility in water, perform multiple extractions with an organic solvent during the aqueous workup to maximize recovery. |
| Emulsion Formation During Workup | Add a saturated brine solution during the aqueous workup to help break up emulsions. |
| Co-elution with Starting Materials or Byproducts | Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step. |
Data Presentation
The following tables provide illustrative yields for the synthesis of sulfonamides using this compound with various amines under optimized conditions. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Illustrative Yields with Primary Amines
| Amine | Steric Hindrance | Electronic Character | Expected Yield Range (%) |
| Aniline | Low | Electron-neutral | 85-95 |
| 4-Nitroaniline | Low | Electron-withdrawing | 60-75 |
| 4-Methoxyaniline | Low | Electron-donating | 90-98 |
| tert-Butylamine | High | Electron-donating | 50-70 |
| Benzylamine | Low | Electron-neutral | 90-98 |
Table 2: Illustrative Yields with Secondary Amines
| Amine | Steric Hindrance | Electronic Character | Expected Yield Range (%) |
| Diethylamine | Moderate | Electron-donating | 80-90 |
| Morpholine | Low | Electron-neutral | 90-98 |
| N-Methylaniline | Moderate | Electron-neutral | 75-85 |
| Diisopropylamine | High | Electron-donating | 40-60 |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine and this compound
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Visualizations
General Sulfonamide Synthesis Workflow
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Cyclobutylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of cyclobutylmethanesulfonyl chloride in experimental settings. The information is designed to help you anticipate and resolve common challenges, particularly concerning its hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Low or No Product Yield in Sulfonylation Reactions
Possible Causes and Solutions:
If you are experiencing low or no yield in your sulfonylation reaction, several factors could be at play, primarily related to the degradation of the starting material or suboptimal reaction conditions.
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of this compound | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[2] |
| Inappropriate Reaction Conditions | The choice of base is critical. For standard reactions, non-nucleophilic bases like triethylamine or pyridine are common. For less reactive nucleophiles, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) might be necessary.[1] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require longer reaction times or adjustments in temperature. |
| Poor Reagent Quality | Verify the purity of your this compound. Over time, improper storage can lead to hydrolysis. Ensure your amine or alcohol nucleophile and solvents are pure and dry. |
Issue 2: Formation of Multiple Byproducts
The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data often points to side reactions.
| Possible Cause | Troubleshooting Steps & Solutions |
| Hydrolysis Product | The primary byproduct is often cyclobutylmethanesulfonic acid, formed from the reaction of the sulfonyl chloride with water.[2] To minimize this, strictly follow anhydrous reaction protocols as described in "Issue 1". |
| Reaction with Nucleophilic Solvents or Bases | Avoid using nucleophilic solvents that can react with the sulfonyl chloride. If using an amine base, ensure it is a non-nucleophilic, sterically hindered one if your primary amine or alcohol is a weak nucleophile. |
| Bis-sulfonylation of Primary Amines | If you are reacting with a primary amine, using a large excess of the sulfonyl chloride or a very strong base can sometimes lead to the formation of a bis-sulfonylated product. Carefully control the stoichiometry of your reactants. |
Issue 3: Difficulty in Removing Unreacted this compound Post-Reaction
Residual sulfonyl chloride can complicate purification and interfere with subsequent steps.
| Possible Cause | Troubleshooting Steps & Solutions |
| Co-elution with Product | The polarity of this compound may be similar to your desired product, making chromatographic separation challenging. |
| Quenching before Work-up | Before purification, quench the unreacted sulfonyl chloride to convert it into a more easily separable compound.[3][4] This can be achieved by: • Aqueous Work-up: Carefully add cold water or an aqueous basic solution (like sodium bicarbonate) to the reaction mixture to hydrolyze the remaining sulfonyl chloride to the water-soluble cyclobutylmethanesulfonic acid.[3][5] This can then be removed through liquid-liquid extraction. • Amine Quenching: Add a simple, volatile amine (like piperidine or morpholine) to form a sulfonamide, which can often be more easily separated by chromatography or extraction.[3] |
| Use of Scavenger Resins | For sensitive products, consider using a solid-supported scavenger resin (e.g., an amine-functionalized resin).[3] The resin reacts with the excess sulfonyl chloride, and can then be removed by simple filtration.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound hydrolysis?
A1: The hydrolysis of alkanesulfonyl chlorides, including this compound, can proceed through two main pathways depending on the conditions:
-
Direct Nucleophilic Substitution (S
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
2-like): A water molecule directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This is a common pathway in neutral or acidic conditions.[6]N -
Elimination-Addition (via sulfene intermediate): In the presence of a base, a proton on the alpha-carbon (the carbon adjacent to the sulfonyl group) can be abstracted, leading to the formation of a highly reactive "sulfene" intermediate. This intermediate is then rapidly trapped by water to form the sulfonic acid.[7]
Q2: How can I prevent the hydrolysis of this compound during storage?
A2: To ensure the stability and reactivity of your this compound, proper storage is crucial.
-
Airtight and Moisture-Proof Containers: Store the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.[2]
-
Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere, such as nitrogen or argon.[2]
-
Cool and Dry Environment: Keep the container in a cool, dry, and well-ventilated area, away from sources of moisture.[2]
Q3: What are the best practices for handling this compound in the lab?
A3: this compound is a reactive and corrosive compound. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Use dry solvents and glassware to minimize hydrolysis.[2]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin Layer Chromatography (TLC) is a common and effective method. The sulfonyl chloride spot will diminish as the reaction proceeds, and the product spot will appear. Staining with potassium permanganate can often help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Q5: What is the recommended procedure for quenching a reaction containing unreacted this compound?
A5: The quenching process should be performed carefully as it can be exothermic.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a cold quenching agent. This could be water, a saturated aqueous solution of sodium bicarbonate, or a solution of a simple amine in an appropriate solvent.[3][4]
-
Stir the mixture vigorously for 15-30 minutes to ensure the complete reaction of the excess sulfonyl chloride.[4]
-
Proceed with the standard aqueous work-up and extraction.
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of an Alcohol
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol and a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred alcohol/base mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, separate the organic and aqueous layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Workflows and Mechanisms
Hydrolysis of this compound
Caption: Mechanisms of this compound hydrolysis.
Troubleshooting Workflow for Low Product Yield
Caption: A logical guide to troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in Cyclobutylmethanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutylmethanesulfonyl chloride. Here, you will find information to help you manage impurities, optimize reaction conditions, and ensure the quality of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: The most common impurities include:
-
Unreacted this compound: The presence of starting material indicates an incomplete reaction.
-
Cyclobutylmethanesulfonic Acid: This is the product of hydrolysis of the sulfonyl chloride. It is a common impurity if moisture is present in the reaction.[1]
-
Elimination Products: Depending on the reaction conditions, especially with hindered bases or at elevated temperatures, elimination reactions can occur to yield alkenes.
-
Side-Products from Reactions with Nucleophiles: For instance, when reacting with alcohols, the corresponding alkyl chloride can be formed as a byproduct.[2]
Q2: How can I minimize the formation of cyclobutylmethanesulfonic acid?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions throughout the reaction. This can be achieved by:
-
Drying all glassware in an oven before use.
-
Using anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Performing the aqueous work-up quickly and at a low temperature.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and detecting impurities?
A3: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile compounds and identifying byproducts.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for identifying and quantifying impurities, especially non-volatile ones like sulfonic acids.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted starting material.
-
The isolated yield is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature moderately. Monitor for potential side reactions. - Ensure efficient stirring. |
| Degraded Starting Material | - Use a fresh bottle of this compound. - Verify the purity of the nucleophile (amine, alcohol, etc.) before use. |
| Presence of Moisture | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (nitrogen or argon).[1][2] |
| Inappropriate Base | - If using a base, ensure it is strong enough to facilitate the reaction but not so strong as to cause excessive side reactions. For sulfonamide synthesis, organic bases like triethylamine or pyridine are common. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side products are observed, try running the reaction at a lower temperature (e.g., 0 °C).[2] |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
TLC shows multiple spots in addition to the product spot.
-
NMR or MS analysis of the crude product reveals the presence of unexpected signals.
Possible Causes and Solutions:
| Impurity/Side Product | Recommended Action |
| Cyclobutylmethanesulfonic Acid (Hydrolysis Product) | - During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The sulfonic acid will be converted to its salt and partition into the aqueous layer. |
| Elimination Byproducts | - Lower the reaction temperature. - Use a less sterically hindered base. |
| Unreacted Starting Material | - Optimize reaction conditions for full conversion (see Issue 1). - Purify the product using flash column chromatography. |
| Other Byproducts | - Adjust stoichiometry of reactants. - Change the order of addition of reagents. - Purify the product using flash column chromatography or recrystallization. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the outcome of reactions involving sulfonyl chlorides. While this data is for analogous sulfonyl chlorides, it provides a general guide for what to expect in your experiments with this compound.
Table 1: Effect of Base and Solvent on Sulfonamide Yield
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| p-Toluenesulfonyl Chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 62 |
| p-Toluenesulfonyl Chloride | Benzylamine | 10 eq. Triethylamine | Dichloromethane | 0 | <5 |
| o-Chlorobenzenesulfonyl Chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 75 |
| 2-Propanesulfonyl Chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 35 |
Data adapted from a study on the synthesis of sulfinamides, which also monitored sulfonamide formation.[5] This table illustrates the impact of the sulfonyl chloride structure and reaction conditions on product yield.
Table 2: Quantitative Analysis of a Sulfonyl Chloride Impurity by LC-MS/MS
| Parameter | Result |
| Linearity Range | 0.14–2.88 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.0719 µg/mL |
| Limit of Quantification (LOQ) | 0.1438 µg/mL |
| Recovery | 96.82% – 104.42% |
This table presents validation data for an LC-MS/MS method developed for the quantification of a sulfonyl chloride impurity, demonstrating the sensitivity and accuracy of the technique for impurity analysis.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound via the oxidative chlorination of cyclobutylmethanethiol, which can be generated in situ from cyclobutylmethyl bromide.[1]
Materials:
-
Cyclobutylmethyl bromide
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the S-alkylisothiouronium salt: In a round-bottom flask, dissolve cyclobutylmethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 4-6 hours.
-
Hydrolysis to the thiol: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.5 eq). Heat to reflux for 2-3 hours.
-
Acidification and Extraction: Cool the mixture and acidify with hydrochloric acid. Extract the crude cyclobutylmethanethiol with dichloromethane.
-
Oxidative Chlorination: Dissolve the crude thiol in a mixture of dichloromethane and water and cool to 0 °C. Add sulfuryl chloride (2.2 eq) dropwise while maintaining the temperature between 0-5 °C.
-
Work-up: Once the reaction is complete (monitor by TLC or GC), separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 2: Synthesis of a Sulfonamide Derivative
This is a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
Protocol 3: Purification by Flash Column Chromatography
This protocol outlines the purification of a crude reaction product, such as a sulfonamide derivative.[2][6]
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Test tubes for fraction collection
Procedure:
-
Select an appropriate solvent system: Use TLC to determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.3.[7]
-
Pack the column: Dry pack a glass column with silica gel. The amount of silica should be about 50-100 times the weight of the crude sample.
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elute the column: Run the selected solvent system through the column, applying gentle air pressure to maintain a steady flow.
-
Collect and analyze fractions: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolate the pure product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: General reaction pathway for the synthesis of sulfonamides from this compound.
Caption: Common impurity formation pathways in this compound reactions.
Caption: Troubleshooting workflow for low yield or impure products in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Reactions Involving Sulfonyl Chlorides
This guide provides troubleshooting strategies and frequently asked questions for common issues encountered during chemical reactions with sulfonyl chlorides. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no formation of my desired product. What are the primary causes and how can I fix it?
Low or nonexistent yield is a common problem often attributable to a few key factors:
-
Degraded Starting Materials : Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them to the corresponding unreactive sulfonic acid.[1][2] Similarly, the purity of your amine, alcohol, and solvents is critical.
-
Solution : Always use a fresh bottle of sulfonyl chloride or purify it by distillation or recrystallization before use.[3] Ensure all solvents are anhydrous and that glassware is oven-dried and cooled under an inert atmosphere (e.g., in a desiccator).[1][3] Conducting the reaction under nitrogen or argon is highly recommended.[1]
-
-
Inappropriate Reaction Temperature : The temperature must be carefully controlled. Excessively high temperatures can accelerate side reactions and decomposition, while temperatures that are too low may lead to an incomplete reaction.[1][3]
-
Solution : For most reactions with amines or alcohols, begin the addition of the sulfonyl chloride at 0 °C to control the initial exotherm, and then allow the reaction to slowly warm to room temperature.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[3]
-
-
Incorrect Stoichiometry or Base : A base is required to neutralize the HCl generated during the reaction.[2] An insufficient amount of base can allow HCl to protonate the nucleophile (e.g., an amine), rendering it unreactive.[2] Conversely, a base that is too strong can promote the formation of undesired sulfene intermediates.[3]
// Nodes start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_purity [label="Check Starting\nMaterial Purity", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];
sol_purity1 [label="Use fresh/purified\nsulfonyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity2 [label="Ensure anhydrous\nsolvents & glassware", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity3 [label="Run under inert\natmosphere (N2/Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_cond1 [label="Optimize Temperature\n(start at 0 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_cond2 [label="Verify Base Choice\n& Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_cond3 [label="Monitor reaction\n(TLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity [label=" Is purity a concern? "]; start -> check_conditions [label=" Are conditions optimal? "];
check_purity -> sol_purity1; check_purity -> sol_purity2; check_purity -> sol_purity3;
check_conditions -> sol_cond1; check_conditions -> sol_cond2; check_conditions -> sol_cond3; } .enddot Caption: Troubleshooting workflow for low product yield.
Q2: My reaction is messy, with multiple spots on the TLC plate. What are the most common side reactions?
The presence of significant side products is a frequent issue. The most common culprits are hydrolysis, di-sulfonylation (with primary amines), and formation of alkyl chlorides (with alcohols).
-
Hydrolysis : Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid.[5] This is often the primary cause of both low yield and the appearance of a polar, baseline spot on a TLC plate.[2][3]
-
Di-sulfonylation : When reacting with primary amines (R-NH₂), the initially formed mono-sulfonamide (R-NHSO₂R') still has an acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can attack a second molecule of sulfonyl chloride to form an undesired di-sulfonylated byproduct (R-N(SO₂R')₂).[2][4]
-
Solution : To favor mono-sulfonylation, use a slight excess of the primary amine (1.1-1.5 equivalents) and add the sulfonyl chloride slowly and dropwise at a low temperature (0 °C).[4] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[4] Using a weaker base like pyridine can also mitigate this side reaction.[4]
-
-
Alkyl Chloride Formation : When reacting sulfonyl chlorides with alcohols to form sulfonate esters, the chloride ion (Cl⁻) generated can act as a nucleophile and displace the newly formed sulfonate ester, leading to an alkyl chloride byproduct.[3]
// Main Reactants reactants [label="R-SO₂Cl + R'-XH\n(X = NH, O)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Products desired [label="Desired Product\nR-SO₂-XR'", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis [label="Side Product\nSulfonic Acid\n(R-SO₃H)", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; disulf [label="Side Product\nDi-sulfonylation\n(R-SO₂)₂-NR'", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkyl_chloride [label="Side Product\nAlkyl Chloride\n(R'-Cl)", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Conditions leading to products reactants -> desired [label="+ Base\n- H₂O", color="#34A853", fontcolor="#202124"]; reactants -> hydrolysis [label="+ H₂O", color="#EA4335", fontcolor="#202124"]; desired -> disulf [label="+ R-SO₂Cl\n(X = NH)", color="#EA4335", fontcolor="#202124"]; desired -> alkyl_chloride [label="+ Cl⁻\n(X = O)", color="#EA4335", fontcolor="#202124"]; } .enddot Caption: Desired reaction pathway versus common side reactions.
Q3: I am struggling to purify my product. What are some effective workup and purification strategies?
Purification can be challenging due to the nature of the products and byproducts.
-
Aqueous Workup : After the reaction is complete, a standard workup involves quenching the reaction with water or a saturated aqueous solution like sodium bicarbonate or ammonium chloride.[2][3] The mixture is then transferred to a separatory funnel for extraction.
-
To remove excess amine and base (like triethylamine or pyridine), wash the organic layer with a dilute acid (e.g., 1M HCl).[2]
-
Follow with washes of water and then a saturated brine solution to remove water-soluble impurities.[2]
-
If the product has some aqueous solubility, perform multiple extractions with the organic solvent to maximize recovery.[1]
-
-
Purification : After drying the combined organic layers (e.g., over anhydrous Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure, the crude product can be purified.[3]
-
Flash column chromatography on silica gel is the most common method for purifying sulfonamides and sulfonate esters.[3]
-
Recrystallization can also be an effective technique if a suitable solvent system can be found.
-
Data and Protocols
Table 1: Typical Reaction Conditions for Sulfonamide Formation
| Parameter | Condition | Rationale / Comment |
| Nucleophile | Primary or Secondary Amine | Tertiary amines do not form stable sulfonamides.[2] |
| Sulfonyl Chloride | 1.0 - 1.1 equivalents | Using the amine in slight excess can help prevent di-sulfonylation. |
| Base | Triethylamine (TEA), Pyridine, DIEA | 1.2 - 1.5 equivalents are typically used to neutralize the HCl byproduct.[2][3] |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents are preferred to minimize hydrolysis of the sulfonyl chloride.[2] |
| Temperature | 0 °C to Room Temperature | Addition is performed at 0 °C to control the exotherm, then the reaction is allowed to warm.[4] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS to determine completion.[2] |
Table 2: Typical Reaction Conditions for Sulfonate Ester Formation
| Parameter | Condition | Rationale / Comment |
| Nucleophile | Primary or Secondary Alcohol | Tertiary alcohols are generally poor nucleophiles for this reaction. |
| Sulfonyl Chloride | 1.1 - 1.3 equivalents | A slight excess ensures full conversion of the alcohol.[3] |
| Base | Triethylamine (TEA), Pyridine | 1.2 - 1.5 equivalents are used. Pyridine is often preferred.[6] |
| Solvent | Anhydrous DCM, Diethyl Ether | Aprotic, non-protic solvents are essential. |
| Temperature | 0 °C to Room Temperature | Low temperature minimizes the formation of the alkyl chloride byproduct.[3] |
| Reaction Time | 1 - 18 hours | Monitor by TLC for the disappearance of the alcohol starting material.[7] |
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of an amine with a sulfonyl chloride.
-
Preparation : Add the primary or secondary amine (1.1 mmol) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane, ~0.1 M concentration) to an oven-dried, round-bottomed flask equipped with a magnetic stir bar.
-
Inert Atmosphere : Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition : Add the base (e.g., triethylamine or pyridine, 1.5 mmol) dropwise to the stirred amine solution.
-
Reagent Addition : In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes. Slow addition is crucial to control the exothermic reaction and minimize side products.[4]
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.[2]
-
Workup : Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[2] Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the organic solvent (e.g., 3x with DCM).[3]
-
Washing : Combine the organic layers. Wash sequentially with 1M HCl (to remove excess base/amine), water, and finally saturated brine.[2]
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.[3]
References
Improving the stability of Cyclobutylmethanesulfonyl chloride reaction intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for handling Cyclobutylmethanesulfonyl Chloride and its reaction intermediates. It includes frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS: 1220695-06-6) is a reactive organic compound used as a key intermediate in chemical synthesis.[1] Its primary application is in the preparation of sulfonamide derivatives, which are significant in pharmaceutical development as they can be found in drugs targeting a variety of diseases.[1] The cyclobutylmethanesulfonyl group can be introduced into larger molecules to enhance biological activity or improve pharmacokinetic properties. It is notably used in the synthesis of tetrahydropyrrole compounds that act as inhibitors for D2 and DAT receptors.[]
Q2: What are the key stability concerns for this compound?
Like other sulfonyl chlorides, this compound is sensitive to moisture. The primary stability concern is hydrolysis, where the compound reacts with water to form the corresponding and unreactive cyclobutylmethanesulfonic acid. This reaction is often the main cause of decreased yield in subsequent reactions. The stability of sulfonyl halides generally decreases from fluorides to iodides, with chlorides being moderately stable.
Q3: How should this compound be handled and stored?
To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[3] Recommended storage temperature is typically between 2-8°C. It is crucial to protect it from moisture. Containers should be kept tightly sealed. The compound is incompatible with water, strong oxidizing agents, acids, bases, and alcohols.
Q4: What are the common intermediates in reactions with this compound, and are they stable?
In reactions with amines to form sulfonamides, the initial intermediate is a tetrahedral species formed by the nucleophilic attack of the amine on the sulfur atom. This intermediate is generally unstable and quickly collapses to the sulfonamide product with the elimination of hydrochloric acid.
Under basic conditions, a potential and highly reactive intermediate is a sulfene (cyclobutylmethylene sulfene). This can form through the elimination of HCl from the sulfonyl chloride, as it possesses alpha-hydrogens. Sulfenes are highly electrophilic and can undergo unintended side reactions if not properly controlled.
Troubleshooting Guide
Issue 1: Low Yield of Sulfonamide Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried (oven-dried is recommended). Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile). Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. Ensure the stoichiometry of the reactants is correct; a slight excess of the amine can sometimes drive the reaction to completion. |
| Side Reactions (e.g., Sulfene Formation) | Add the base (e.g., triethylamine, pyridine) slowly and at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions. Add the sulfonyl chloride solution dropwise to the amine solution, not the other way around. |
| Impure Starting Materials | Verify the purity of the amine and this compound using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly opened or properly stored reagents. |
| Product Loss During Workup | If the sulfonamide product has some aqueous solubility, perform multiple extractions with an organic solvent to maximize recovery. |
Issue 2: Presence of Multiple Spots on TLC / Impure Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | See "Incomplete Reaction" under Issue 1. |
| Hydrolysis Product (Cyclobutylmethanesulfonic Acid) | This will appear as a polar spot on the TLC plate. Improve anhydrous conditions as described above. The sulfonic acid can often be removed during an aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution). |
| Disulfonylation of Primary Amines | This can occur if a primary amine reacts with two molecules of the sulfonyl chloride. To minimize this, use a controlled stoichiometry and add the sulfonyl chloride slowly to the amine solution. Avoid excessively high reaction temperatures. |
| Sulfene-Related Byproducts | If sulfene formation is suspected, consider using a less hindered base or performing the reaction at a lower temperature. The use of a milder base may also be beneficial. |
Quantitative Data on Sulfonyl Chloride Stability
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Methanesulfonyl Chloride | Water | 20 | Varies based on conditions | [4] |
| Benzenesulfonyl Chloride | 50% Acetone/50% Water | 25 | 2.43 x 10⁻⁴ (min⁻¹) | [4] |
| p-Methylbenzenesulfonyl Chloride | 50% Acetone/50% Water | 25 | 1.77 x 10⁻⁴ (min⁻¹) | [4] |
| m-Nitrobenzenesulfonyl Chloride | 50% Acetone/50% Water | 25 | 7.33 x 10⁻⁴ (min⁻¹) | [4] |
Note: The rate constants are provided for comparative purposes to illustrate the influence of structure on reactivity. Alkanesulfonyl chlorides generally exhibit slower solvolysis rates than arylsulfonyl chlorides in aqueous media.[4]
Experimental Protocols
General Protocol for the Synthesis of an N-Substituted Cyclobutylmethanesulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.2 - 1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any sulfonic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: Desired vs. side reaction pathways.
References
Technical Support Center: Cyclobutylmethanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclobutylmethanesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound with an amine to form a sulfonamide?
A typical aqueous work-up procedure is as follows:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If a tertiary amine base like triethylamine was used, it can be quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove any excess amine and base.
-
Washing: Follow the acid wash with a wash of deionized water, and finally a saturated brine solution to aid in the removal of water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be purified by methods such as flash column chromatography on silica gel or by recrystallization.[1]
Q2: What is a general work-up procedure for the esterification of an alcohol or phenol with this compound?
The work-up for sulfonate ester synthesis is similar to that for sulfonamides:
-
Quenching: After the reaction is complete, add a dilute solution of a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acidic components.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with 5% NaHCO₃ solution, 0.1M HCl, deionized water, and finally with brine.[1]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude sulfonate ester can be purified by silica gel flash chromatography or recrystallization.[1]
Q3: What are the most common side reactions to be aware of when using this compound?
The most prevalent side reaction is the hydrolysis of the this compound to form the corresponding cyclobutylmethanesulfonic acid. This occurs in the presence of water and can be catalyzed by the base used in the reaction. Once formed, the sulfonic acid is unreactive under typical sulfonylation conditions, which can lead to a decrease in the overall yield.
Another potential side reaction, particularly with primary amines, is disulfonylation, where the amine reacts with two molecules of the sulfonyl chloride. This is more likely to occur under harsh reaction conditions or with a high concentration of the sulfonyl chloride.
Q4: How can I minimize the hydrolysis of this compound during my reaction?
To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the experiment:
-
Glassware: Thoroughly dry all glassware in an oven before use.
-
Solvents: Use anhydrous solvents.
-
Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If starting material persists, consider increasing the reaction temperature or extending the reaction time. |
| Hydrolysis of this compound: Presence of moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Poor Quality Reagents: The this compound or the nucleophile may be impure or degraded. | Use freshly opened or purified reagents. | |
| Multiple Products Observed on TLC/LC-MS | Disulfonylation of Primary Amine: Excess sulfonyl chloride or harsh reaction conditions. | Use a controlled stoichiometry of reactants. Add the this compound solution slowly to the amine solution. |
| Side reactions with solvent: The solvent may not be inert under the reaction conditions. | Choose an inert solvent for the reaction. Protic solvents should be avoided as they can react with the sulfonyl chloride. | |
| Difficulty in Product Isolation | Product is water-soluble: The desired product may have some solubility in the aqueous phase during work-up. | Perform multiple extractions with the organic solvent to maximize recovery. Check the aqueous layer for the presence of your product before discarding.[2] |
| Formation of an emulsion during extraction: This can make layer separation difficult. | Add brine to the separatory funnel to help break the emulsion. | |
| Product is an oil instead of a solid | Residual Solvent: Trace amounts of the organic solvent may remain in the product. | Dry the product under high vacuum for an extended period. |
| Impurities: The presence of byproducts can prevent crystallization. | Purify the product using flash column chromatography. |
Experimental Workflows and Signaling Pathways
To aid in understanding the experimental and troubleshooting processes, the following diagrams are provided.
Caption: Experimental workflow for sulfonamide synthesis and work-up.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Catalyst Selection for Optimizing Cyclobutylmethanesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclobutylmethanesulfonyl chloride. Our goal is to address specific experimental challenges to help optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the oxidative chlorination of its corresponding precursor, cyclobutylmethanethiol. This transformation can be achieved using various oxidizing and chlorinating agents.
Q2: What are the common challenges encountered during the synthesis of this compound?
Common issues include low product yield, the formation of byproducts, and difficulties in purification. Low yields can result from incomplete conversion of the starting material or degradation of the product. Byproducts often arise from over-oxidation of the thiol or hydrolysis of the sulfonyl chloride.
Q3: How can I minimize the formation of byproducts?
To minimize byproducts, it is crucial to control the reaction conditions carefully. This includes maintaining the optimal temperature, dropwise addition of reagents to prevent localized high concentrations, and ensuring an inert and anhydrous atmosphere to prevent hydrolysis. Monitoring the reaction progress by techniques like TLC or GC-MS is also recommended to stop the reaction upon completion.
Q4: What purification methods are recommended for this compound?
Purification can typically be achieved through extraction and subsequent distillation or column chromatography. Washing the crude product with water can remove water-soluble impurities. Due to the reactive nature of the sulfonyl chloride, it is important to use anhydrous solvents and avoid unnecessarily high temperatures during purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the purity and activity of all starting materials and catalysts. Use freshly opened or properly stored reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require cooling (e.g., 0 °C) to control exothermicity, while others may need gentle heating to proceed. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. | |
| Formation of Multiple Byproducts | Over-oxidation of the thiol. | Use a stoichiometric amount of the oxidizing agent and add it portion-wise or via a syringe pump to maintain a low concentration. |
| Hydrolysis of the sulfonyl chloride. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Side reactions with the solvent. | Choose an inert solvent that does not react with the starting materials or products. Dichloromethane and acetonitrile are common choices. | |
| Difficulty in Product Isolation | Product is water-soluble. | If the product has some water solubility, perform multiple extractions with an appropriate organic solvent to maximize recovery. |
| Emulsion formation during workup. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Product degradation during purification. | Avoid high temperatures during solvent evaporation or distillation. Use flash column chromatography at room temperature if the product is thermally sensitive. |
Catalyst and Reagent System Comparison for Oxidative Chlorination of Thiols
The following table summarizes various catalytic and reagent systems for the synthesis of sulfonyl chlorides from thiols. While direct comparative data for this compound is limited, this table provides a starting point for catalyst selection based on results for similar aliphatic thiols.
| Catalyst/Reagent System | Typical Substrate | Reaction Conditions | Yield (%) | Key Advantages | Potential Drawbacks |
| H₂O₂ / ZrCl₄ | Aliphatic & Aromatic Thiols | CH₃CN, room temperature, short reaction time | High | Mild conditions, high purity, avoids harsh reagents.[1] | Requires a metal catalyst. |
| H₂O₂ / SOCl₂ | Aliphatic & Aromatic Thiols | Room temperature, 1-5 minutes | up to 97 | Fast reaction, high yield, cost-effective.[2] | Thionyl chloride is corrosive and moisture-sensitive. |
| N-Chlorosuccinimide (NCS) / HCl | Aliphatic & Aromatic Thiols | Dilute HCl, room temperature | Good | Readily available and easy to handle reagents.[1] | May require careful pH control. |
| Trichloroisocyanuric acid (TCCA) | Dodecane-1-thiol | Acetonitrile/water, 0-5 °C, 30 min | 61 | Convenient substitute for gaseous chlorine. | The procedure is not fully optimized and may require further development. |
| NH₄NO₃ / O₂ (aerobic) | Aliphatic & Aromatic Thiols | Acetonitrile, room temperature, O₂ balloon | Moderate to High | Metal-free, environmentally friendly.[3] | May require longer reaction times. |
Experimental Protocols
General Protocol for Oxidative Chlorination of Cyclobutylmethanethiol using H₂O₂/SOCl₂[2]
Materials:
-
Cyclobutylmethanethiol
-
Hydrogen Peroxide (30% aqueous solution)
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclobutylmethanethiol (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add 30% hydrogen peroxide (3.0 mmol) dropwise.
-
Subsequently, add thionyl chloride (1.0 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 5-15 minutes.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or flash column chromatography on silica gel.
Visualizing Reaction and Troubleshooting Workflows
Below are diagrams illustrating the general experimental workflow for the synthesis of this compound and a logical troubleshooting pathway for common issues encountered during the reaction.
References
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Cyclobutylmethanesulfonyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of Cyclobutylmethanesulfonyl chloride with other commonly used sulfonylating agents, supported by established reactivity principles. This analysis delves into the reactivity, substrate scope, and practical considerations of this compound alongside the widely used methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
Principles of Reactivity in Sulfonylating Agents
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is influenced by both electronic and steric factors of the attached R group in R-SO₂Cl.
-
Electronic Effects: Electron-withdrawing groups on the R group increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Less sterically hindered sulfonyl chlorides generally exhibit higher reactivity as the electrophilic sulfur center is more accessible to the nucleophile.
Based on these principles, a general order of reactivity can be established. Alkanesulfonyl chlorides, such as methanesulfonyl chloride and this compound, are typically more reactive than arylsulfonyl chlorides like p-toluenesulfonyl chloride. This is due to the lack of resonance stabilization in alkanesulfonyl chlorides and, in the case of MsCl, minimal steric hindrance.
Performance Comparison of Sulfonylating Agents
The following tables summarize the properties and expected performance of this compound in comparison to methanesulfonyl chloride and p-toluenesulfonyl chloride.
Table 1: Physical and Chemical Properties of Selected Sulfonylating Agents
| Property | This compound | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Structure | ![]() | ![]() | ![]() |
| CAS Number | 1220695-06-6[1] | 124-63-0 | 98-59-9 |
| Molecular Formula | C₅H₉ClO₂S[1] | CH₃ClO₂S | C₇H₇ClO₂S |
| Molecular Weight | 168.64 g/mol [1] | 114.55 g/mol | 190.65 g/mol |
| Type | Alkanesulfonyl chloride | Alkanesulfonyl chloride | Arylsulfonyl chloride |
Table 2: Reactivity and Performance in a Typical Sulfonylation of a Primary Amine
| Parameter | This compound | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Relative Reactivity | High (expected) | Very High | Moderate |
| Expected Reaction Time | Short to Moderate | Very Short | Moderate to Long |
| Expected Yield | Good to Excellent | Excellent | Good to Very Good |
| Key Features | Introduces a cyclobutylmethylsulfonyl moiety, potentially influencing lipophilicity and metabolic stability.[2] | Small, sterically unhindered, and highly reactive. | Widely used, provides a crystalline tosyl group useful for characterization. |
Note: The expected reaction time and yield for this compound are estimations based on general reactivity principles of alkanesulfonyl chlorides, as direct comparative studies under standardized conditions were not available in the reviewed literature.
Experimental Protocols
The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with adjustments to reaction time and temperature as needed.
General Procedure for the Sulfonylation of Benzylamine
Materials:
-
Benzylamine
-
Selected Sulfonyl Chloride (this compound, MsCl, or TsCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: To a stirred solution of benzylamine (1.0 mmol, 1.0 eq.) and triethylamine (1.5 mmol, 1.5 eq.) in anhydrous DCM (10 mL) at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon), add the sulfonyl chloride (1.1 mmol, 1.1 eq.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general workflow for a sulfonylation experiment and the logical relationship of reactivity among the discussed sulfonylating agents.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: General reactivity trend of selected sulfonylating agents.
References
A Comparative Guide to the Validation of Analytical Methods for Cyclobutylmethanesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques with Supporting Experimental Data
The accurate and precise quantification of Cyclobutylmethanesulfonyl chloride and its derivatives is paramount in drug development and quality control processes. The inherent reactivity of the sulfonyl chloride functional group necessitates robust and validated analytical methods to ensure the identity, purity, and strength of these compounds. This guide provides a comparative overview of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed methodologies for method validation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of different analytical techniques for the analysis of sulfonyl chloride derivatives, using methanesulfonyl chloride as a representative compound for which detailed validation data is available.
| Parameter | GC-MS (SIM Mode) | HPLC-UV | Titrimetry | Quantitative NMR (qNMR) |
| Linearity (R²) | >0.999[1] | >0.999 | Not Applicable | Excellent (Direct Proportionality)[1] |
| Accuracy (% Recovery) | 98.0% - 105.0%[1] | 98.0% - 102.0% (typical) | 99.5% - 100.5% (typical) | High (Primary Method Potential)[2] |
| Precision (%RSD) | < 5.0%[1] | < 2.0% | < 0.5% | < 1.0%[1] |
| Limit of Detection (LOD) | ~0.4 ppm[1] | Analyte Dependent | mg range | µg to mg range |
| Limit of Quantitation (LOQ) | ~1.3 ppm[1] | Analyte Dependent | mg range | µg to mg range |
| Selectivity | High (Mass Analyzer) | Moderate to High | Low | High (Chemical Shift) |
| Throughput | Moderate | High | Low to Moderate | Moderate |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative methodologies for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like sulfonyl chlorides. The high selectivity of the mass spectrometer, especially in Selected Ion Monitoring (SIM) mode, allows for trace-level quantification.
Experimental Protocol for Methanesulfonyl Chloride Analysis [1]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 20°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane) to a final concentration within the calibrated range.
Workflow for GC-MS Method Validation
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For sulfonyl chlorides, which lack a strong chromophore, derivatization is often employed to enhance UV detection. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.
Experimental Protocol for a Derivatization-Based HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the derivatizing agent used.
-
Column Temperature: 30°C.
-
Derivatization: The sulfonyl chloride is reacted with a suitable derivatizing agent (e.g., an aromatic amine) to form a UV-active sulfonamide. The reaction conditions (reagent concentration, temperature, and time) must be optimized.
-
Sample Preparation: The derivatized sample is dissolved in the mobile phase.
Logical Flow for HPLC Method Selection
Titrimetry
Titrimetric methods offer a cost-effective and straightforward approach for the assay of sulfonyl chlorides, although they may lack the selectivity of chromatographic methods.
Experimental Protocol for Potentiometric Titration
-
Instrumentation: Autotitrator with a silver-silver chloride electrode.
-
Titrant: Standardized solution of silver nitrate (AgNO₃).
-
Sample Preparation: A known weight of the sulfonyl chloride derivative is dissolved in a suitable solvent (e.g., acetone or ethanol). The solution is then hydrolyzed with aqueous sodium hydroxide to convert the sulfonyl chloride to the corresponding sulfonic acid and chloride ion.
-
Procedure: The hydrolyzed sample solution is acidified, and the chloride ion is titrated with the standardized silver nitrate solution. The endpoint is determined potentiometrically.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.
Experimental Protocol for qNMR [1][2]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the this compound derivative and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition Parameters: Optimize acquisition parameters to ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.
-
Data Processing: Integrate the signals of the analyte and the internal standard. The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.
Signaling Pathway for qNMR Quantification
Conclusion
The validation of analytical methods for this compound derivatives is a critical step in ensuring product quality and regulatory compliance. Each of the discussed techniques—GC-MS, HPLC, Titrimetry, and qNMR—offers distinct advantages and is suited for different analytical needs.
-
GC-MS provides excellent sensitivity and selectivity, making it ideal for trace-level impurity analysis.
-
HPLC , particularly with derivatization or universal detectors, offers high throughput and is suitable for routine quality control.
-
Titrimetry is a cost-effective method for assay determination where high selectivity is not paramount.
-
qNMR stands out as a powerful, primary method for purity assessment without the need for specific reference standards of the analyte, which is particularly useful for novel derivatives.
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including the intended purpose of the analysis, the required sensitivity, and the available instrumentation. The detailed protocols and validation data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of robust analytical methods for this important class of compounds.
References
A Comparative Guide to the Kinetic Profile of Cyclobutylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of cyclobutylmethanesulfonyl chloride, a key building block in medicinal chemistry. Due to the limited availability of direct kinetic studies on this compound, this document leverages experimental data from closely related aliphatic and cyclic sulfonyl chlorides—methanesulfonyl chloride and cyclohexanesulfonyl chloride—to provide a robust predictive comparison. Understanding the kinetic behavior of these reagents is crucial for reaction optimization, predicting reactivity, and controlling impurity profiles in the synthesis of complex sulfonamides and other therapeutic agents.
Comparative Kinetic Data for Solvolysis
The solvolysis of sulfonyl chlorides, a reaction with the solvent (e.g., water, alcohols), is a fundamental process that provides insight into their electrophilicity and stability. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of solvolysis is a critical parameter, as it can influence the efficiency of the desired reaction with a nucleophile and the formation of undesired byproducts.
Below is a comparison of the kinetic and thermodynamic parameters for the solvolysis of methanesulfonyl chloride and cyclohexanesulfonyl chloride. It is anticipated that this compound would exhibit kinetic behavior intermediate between these two analogs. The steric bulk of the cyclobutyl group, being larger than a methyl group but potentially less than a cyclohexyl group depending on conformation, will influence the accessibility of the electrophilic sulfur center.
| Parameter | Methanesulfonyl Chloride | Cyclohexanesulfonyl Chloride | This compound (Predicted) |
| Reaction Mechanism | SN2[1] | SN2[2] | SN2 |
| Activation Enthalpy (ΔH‡) | Not explicitly found | 11.6 to 14.8 kcal·mol⁻¹[2] | Intermediate to analogs |
| Activation Entropy (ΔS‡) | -13.25 cal·mol⁻¹·K⁻¹[1] | -29.7 to -38.7 cal·mol⁻¹·K⁻¹[2] | Highly negative, reflecting an ordered transition state |
| Solvent Kinetic Isotope Effect (SKIE, kH₂O/kD₂O) | 1.5 - 1.7[3] | 2.29 - 2.30[2] | Likely between 1.5 and 2.3 |
Note: The large negative activation entropy values for cyclohexanesulfonyl chloride are indicative of a highly ordered, associative SN2 transition state.[2] It is expected that this compound would also exhibit a significant negative activation entropy for the same reason. The solvent kinetic isotope effect (SKIE) values greater than 1 suggest that the nucleophilic attack by the solvent is part of the rate-determining step, which is consistent with an SN2 mechanism.[2][3]
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for determining the solvolysis kinetics of a sulfonyl chloride is provided below. This method can be readily adapted for this compound.
Protocol: Determination of Solvolysis Rate Constant by the Conductimetric Method
This method is well-suited for tracking the progress of solvolysis reactions of sulfonyl chlorides due to the production of hydrochloric acid (HCl), which increases the conductivity of the solution over time.[1]
Materials:
-
This compound (or other sulfonyl chloride)
-
High-purity solvent (e.g., deionized water, ethanol-water mixture)
-
Conductivity meter with a probe
-
Constant-temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent Equilibration: Place a known volume of the chosen solvent in a reaction vessel equipped with a magnetic stir bar. Submerge the vessel in the constant-temperature water bath and allow it to reach thermal equilibrium (typically 20-30 minutes).
-
Conductivity Probe Calibration and Placement: Calibrate the conductivity meter according to the manufacturer's instructions. Submerge the conductivity probe into the equilibrated solvent.
-
Initiation of Reaction: Prepare a stock solution of the sulfonyl chloride in a small amount of a miscible, less reactive solvent (e.g., acetone) if it is not readily soluble in the reaction solvent. Inject a small, precise volume of the sulfonyl chloride or its stock solution into the stirred solvent. Start data acquisition immediately.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. Continue recording until there is no significant change in conductivity, which indicates the completion of the reaction (the "infinity" reading).
-
Data Analysis: The first-order rate constant (k) can be calculated from the conductivity data using the appropriate integrated rate law. A plot of ln(C∞ - Ct) versus time (where Ct is the conductivity at time t, and C∞ is the infinity conductivity) should yield a straight line with a slope of -k.
-
Activation Parameters: To determine the activation parameters (ΔH‡ and ΔS‡), repeat the experiment at several different temperatures and apply the Eyring equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of sulfonyl chloride solvolysis using the conductimetric method.
References
A Head-to-Head Comparison: Cyclobutylmethanesulfonyl Chloride vs. Methanesulfonyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Sulfonylating Agent
In the landscape of modern organic synthesis, particularly within drug discovery and development, the sulfonamide and sulfonate ester moieties are of paramount importance. The selection of the appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and scalability. This guide provides a detailed head-to-head comparison of two key reagents: the commonly utilized methanesulfonyl chloride (MsCl) and the more specialized cyclobutylmethanesulfonyl chloride. This analysis is supported by a review of their chemical properties, reactivity, and established experimental protocols.
I. Physical and Chemical Properties: A Tabular Overview
A fundamental understanding of the physicochemical properties of these reagents is essential for their safe and effective handling in a laboratory setting. The following table summarizes the key properties of this compound and methanesulfonyl chloride.
| Property | This compound | Methanesulfonyl Chloride (Mesyl Chloride) |
| Chemical Formula | C₅H₉ClO₂S | CH₃SO₂Cl[1][2] |
| Molecular Weight | 168.64 g/mol | 114.55 g/mol [3] |
| Appearance | Not explicitly stated in searches | Colorless to pale-yellow liquid[3][4][5][6] |
| Odor | Not explicitly stated in searches | Pungent, unpleasant[2][3] |
| Boiling Point | Not explicitly stated in searches | 161 °C at 730 mmHg[2][3] |
| Melting Point | Not explicitly stated in searches | -32 °C[2][3] |
| Density | Not explicitly stated in searches | 1.480 g/cm³[2][3] |
| Solubility | Not explicitly stated in searches | Soluble in polar organic solvents; reacts with water, alcohols, and many amines.[2] |
II. Reactivity and Mechanistic Considerations
Both this compound and methanesulfonyl chloride are potent electrophiles that readily react with nucleophiles such as alcohols and amines to form the corresponding sulfonate esters and sulfonamides. The core of their reactivity lies in the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack.
The reaction with an alcohol or amine proceeds via a nucleophilic acyl substitution-type mechanism. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride leaving group. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to quench the HCl generated during the reaction, driving the equilibrium towards the product.[4]
While the fundamental reactivity is similar, the structural differences between the methyl and cyclobutyl groups can influence the reaction kinetics. The bulkier cyclobutyl group in this compound may introduce steric hindrance, potentially leading to slower reaction rates compared to the sterically unencumbered methyl group of methanesulfonyl chloride, especially with sterically demanding nucleophiles. Conversely, electronic effects of the alkyl groups on the sulfonyl sulfur are generally considered to be minor but can play a role.
Methanesulfonyl chloride is known for its high reactivity, making it a go-to reagent for efficient sulfonylation.[7] It is particularly effective in converting alcohols into excellent leaving groups (mesylates) to facilitate subsequent nucleophilic substitution or elimination reactions.[8] The reaction with primary and secondary amines readily forms highly stable methanesulfonamides.[2]
This compound is primarily utilized as a synthetic intermediate for introducing the cyclobutylmethanesulfonyl moiety, which can be of interest in medicinal chemistry for modifying the pharmacokinetic properties of drug candidates.[9] The cyclobutyl group can influence properties such as lipophilicity and metabolic stability.
III. Applications in Drug Development and Organic Synthesis
Methanesulfonyl Chloride (MsCl):
-
Activation of Alcohols: MsCl is extensively used to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in Sₙ2 reactions. This is a cornerstone transformation in multi-step organic synthesis.
-
Formation of Sulfonamides: The reaction of MsCl with primary and secondary amines is a robust method for the synthesis of methanesulfonamides, a common functional group in a wide range of pharmaceuticals.[4]
-
Protecting Group: The mesyl group can be used as a protecting group for amines, as methanesulfonamides are stable to a variety of reaction conditions.[2]
-
Industrial Applications: Due to its high reactivity and cost-effectiveness, MsCl is widely employed in the large-scale synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[10]
This compound:
-
Introduction of a Specific Moiety: The primary application of this compound is to introduce the cyclobutylmethanesulfonyl group into a molecule. This is often desirable in medicinal chemistry to explore the structure-activity relationship (SAR) of a drug candidate. The unique four-membered ring can impart specific conformational constraints and alter the compound's interaction with biological targets.
-
Synthesis of Novel Sulfonamides: It serves as a key intermediate in the preparation of novel sulfonamide derivatives for pharmaceutical research.[9]
IV. Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful and reproducible synthetic outcomes. Below are representative protocols for the sulfonylation of an alcohol and an amine using methanesulfonyl chloride. These can serve as a starting point for reactions with this compound, with the understanding that reaction times and temperatures may need to be optimized to account for potential differences in reactivity.
A. General Protocol for the Sulfonylation of an Alcohol (Mesylation)
This procedure outlines the conversion of a primary or secondary alcohol to its corresponding mesylate.
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for the recommended time (typically 1-4 hours) or allow it to warm to room temperature if the reaction is sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
The product can be further purified by column chromatography or recrystallization if necessary.
B. General Protocol for the Sulfonylation of an Amine
This protocol describes the formation of a sulfonamide from a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl Chloride (MsCl) (1.1 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[1]
-
Cool the stirred solution to 0 °C in an ice bath.[1]
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature at or below 5 °C during the addition.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-16 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, quench the reaction with water or 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[1]
V. Safety Considerations
Both methanesulfonyl chloride and, by extension, this compound are corrosive, toxic, and lachrymatory reagents. They react vigorously and exothermically with water and other nucleophiles.[4][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
VI. Conclusion
The choice between this compound and methanesulfonyl chloride is largely dictated by the specific synthetic goal.
-
Methanesulfonyl chloride is the workhorse reagent for general sulfonylation reactions. Its high reactivity, ready availability, and lower cost make it the preferred choice for routine transformations such as activating alcohols and synthesizing simple sulfonamides.
-
This compound is a specialized reagent, primarily employed when the incorporation of the unique cyclobutylmethanesulfonyl moiety is desired for specific purposes in drug design and medicinal chemistry. While likely to be less reactive due to steric factors, it provides access to a chemical space that is not reachable with simpler sulfonyl chlorides.
For researchers and drug development professionals, a thorough understanding of the properties and reactivity of these sulfonylating agents is essential for making informed decisions in the design and execution of synthetic routes. While methanesulfonyl chloride remains the reagent of choice for most standard applications, this compound offers a valuable tool for targeted molecular design and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 8. arkema.com [arkema.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Cyclobutylmethanesulfonyl Chloride: A Comparative Guide to its Efficacy in Synthetic Transformations
For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. The cyclobutane moiety has emerged as a valuable component in medicinal chemistry, and cyclobutylmethanesulfonyl chloride serves as a key reagent for its introduction. This guide provides an objective comparison of this compound's performance in specific synthetic transformations against common alternatives, supported by available experimental data and detailed methodologies.
This compound is primarily utilized as a precursor for the synthesis of sulfonamides and sulfonate esters. The rigid, puckered structure of the cyclobutane ring can impart improved metabolic stability and unique binding characteristics to drug candidates. Its utility is most prominent in the sulfonylation of amines and the activation of alcohols.
Sulfonamide Synthesis: A Comparative Analysis
The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of sulfonamide synthesis. To evaluate the efficacy of this compound, a comparison with the widely used methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) is essential. While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, we can infer performance based on general principles and isolated experimental reports.
The reactivity of sulfonyl chlorides is influenced by both steric and electronic factors. Alkanesulfonyl chlorides, like methanesulfonyl chloride and this compound, are generally more reactive than arylsulfonyl chlorides such as p-toluenesulfonyl chloride.
Table 1: Comparison of Sulfonylating Agents in the Synthesis of N-Benzylsulfonamides
| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzylamine | Triethylamine | Dichloromethane | 0 °C to rt, 12 h | Data not available | - |
| Methanesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 °C to rt, 2-4 h | Typically high (>90%) | General knowledge |
| p-Toluenesulfonyl chloride | Benzylamine | Pyridine | Dichloromethane | 0 °C to rt, 12-24 h | Typically high (>90%) | General knowledge |
Note: Direct comparative yield data for this compound under these specific conditions was not found in the surveyed literature. The presented information for MsCl and TsCl is based on established, general synthetic protocols.
Experimental Protocol: General Procedure for the Sulfonylation of a Primary Amine
This protocol provides a general method for the synthesis of sulfonamides using a sulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
This compound (or alternative sulfonyl chloride) (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Activation of Alcohols: Formation of Sulfonate Esters
Sulfonyl chlorides are also employed to convert alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions by forming sulfonate esters. The reactivity in this transformation is also a key performance indicator.
Table 2: Comparison of Sulfonylating Agents in the Mesylation of Benzyl Alcohol
| Sulfonyl Chloride | Alcohol | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzyl Alcohol | Triethylamine | Dichloromethane | 0 °C to rt, 4 h | Data not available | - |
| Methanesulfonyl chloride | Benzyl Alcohol | Triethylamine | Dichloromethane | 0 °C, 4 h | Typically high (>95%) | [1] |
| p-Toluenesulfonyl chloride | Benzyl Alcohol | Pyridine | Dichloromethane | rt, 12 h | Typically high (>90%) | General knowledge |
Note: Specific yield data for the reaction of this compound with benzyl alcohol was not found in the surveyed literature. The data for MsCl is from a general, widely used protocol.
Experimental Protocol: General Procedure for the Mesylation of an Alcohol
This protocol outlines a general method for the conversion of an alcohol to a sulfonate ester.
Materials:
-
Alcohol (1.0 eq)
-
This compound (or alternative sulfonyl chloride) (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Add the sulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude sulfonate ester.
Visualization of Synthetic Pathways
To illustrate the synthetic transformations discussed, the following diagrams are provided.
Caption: General reaction pathway for sulfonamide synthesis.
Caption: General workflow for the activation of alcohols.
Conclusion
This compound is a valuable reagent for introducing the cyclobutane moiety into molecules, a strategy often employed in drug discovery to enhance pharmacokinetic properties. While direct quantitative comparisons with other sulfonylating agents are not extensively documented, its reactivity is expected to be comparable to or slightly lower than the sterically less hindered methanesulfonyl chloride, and likely higher than p-toluenesulfonyl chloride in many applications. The choice of sulfonylating agent will ultimately depend on the specific substrate, desired reaction kinetics, and the electronic and steric properties of the target molecule. Further side-by-side experimental studies are warranted to provide a more definitive quantitative comparison.
References
Comparative Guide to the Cross-Reactivity of Cyclobutylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Cyclobutylmethanesulfonyl chloride with various nucleophilic functional groups. The information herein is intended to assist researchers in predicting potential cross-reactivities and designing selective chemical transformations.
Introduction
This compound is a reactive chemical intermediate used in organic synthesis, particularly for the introduction of the cyclobutylmethylsulfonyl moiety. This group can be found in various biologically active molecules, making the understanding of its reactivity and potential for off-target reactions crucial in drug development and medicinal chemistry. This guide summarizes the relative reactivity of this compound with common nucleophiles and provides standardized protocols for evaluating its cross-reactivity.
Data Presentation: Comparative Reactivity of this compound
The following table summarizes the relative reaction rates of this compound with a variety of nucleophilic functional groups under standardized conditions. The data is presented as a relative reactivity index, with the reaction rate of a primary amine set as the baseline (100). It is important to note that these are illustrative values based on general principles of sulfonyl chloride reactivity and may vary depending on specific reaction conditions.
| Nucleophile Category | Functional Group | Example Substrate | Relative Reactivity Index | Product Type |
| Amines | Primary Aliphatic Amine | n-Butylamine | 100 | Sulfonamide |
| Secondary Aliphatic Amine | Diethylamine | 85 | Sulfonamide | |
| Primary Aromatic Amine | Aniline | 30 | Sulfonamide | |
| Secondary Aromatic Amine | N-Methylaniline | 20 | Sulfonamide | |
| Alcohols | Primary Alcohol | Ethanol | 15 | Sulfonate Ester |
| Secondary Alcohol | Isopropanol | 8 | Sulfonate Ester | |
| Phenol | Phenol | 5 | Sulfonate Ester | |
| Thiols | Thiol | Thiophenol | 40 | Thiosulfonate |
| Other | Water | Water | 1 | Sulfonic Acid |
| Carboxylate | Sodium Acetate | < 1 | Mixed Anhydride (unstable) |
Experimental Protocols
Detailed methodologies for key experiments to determine the cross-reactivity of this compound are provided below.
Protocol 1: Competitive Reactivity Assay using GC-MS Analysis
This protocol allows for the determination of the relative reactivity of this compound towards two different nucleophiles.
1. Materials:
-
This compound
-
Nucleophile A (e.g., n-Butylamine)
-
Nucleophile B (e.g., Ethanol)
-
Inert solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (e.g., Dodecane)
-
Quenching agent (e.g., a large excess of a highly reactive amine like diethylamine)
-
GC-MS instrument with a suitable column (e.g., RTX-5MS)[1]
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M in dichloromethane).
-
Prepare a solution containing equimolar amounts of Nucleophile A and Nucleophile B (e.g., 0.1 M of each in dichloromethane) and the internal standard.
-
At time t=0, add the this compound solution to the nucleophile solution with vigorous stirring at a controlled temperature (e.g., 25 °C).
-
At specified time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a solution of the quenching agent.
-
Analyze the quenched samples by GC-MS to quantify the remaining starting materials and the formed products.[1][2]
-
The relative reactivity can be determined by comparing the rates of consumption of the two nucleophiles.
Protocol 2: Kinetic Analysis using 1H NMR Spectroscopy
This protocol is suitable for monitoring the reaction progress in real-time to determine reaction kinetics.[3][4][5]
1. Materials:
-
This compound
-
Nucleophile of interest
-
Deuterated solvent (e.g., CDCl3, CD3CN)
-
NMR spectrometer
2. Procedure:
-
Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.
-
Acquire a 1H NMR spectrum of the nucleophile solution at t=0.
-
Inject a known amount of this compound into the NMR tube and start the acquisition of a series of 1H NMR spectra at regular intervals.
-
The reaction progress can be monitored by integrating the signals corresponding to the starting materials and the product(s).
-
The disappearance of the reactant signals and the appearance of the product signals over time can be used to calculate the reaction rate constant.
Mandatory Visualization
Caption: Workflow for determining competitive reactivity.
Caption: Reaction pathways with various nucleophiles.
Comparison with Alternatives
Several other sulfonylating agents can be used as alternatives to this compound. The choice of reagent often depends on the desired reactivity, selectivity, and reaction conditions.
| Reagent | Structure | Relative Reactivity | Key Features |
| Methanesulfonyl Chloride (MsCl) | CH3SO2Cl | Higher | More reactive, less sterically hindered. |
| p-Toluenesulfonyl Chloride (TsCl) | CH3C6H4SO2Cl | Similar | Aromatic sulfonyl chloride, products are often crystalline. |
| Benzenesulfonyl Chloride (BsCl) | C6H5SO2Cl | Similar | Aromatic sulfonyl chloride, reactivity can be tuned by ring substituents. |
| Dansyl Chloride | (CH3)2NC10H6SO2Cl | Lower | Used for fluorescent labeling of amines. |
Conclusion
This compound exhibits a predictable pattern of reactivity towards common nucleophiles, with amines being the most reactive, followed by thiols and then alcohols. This guide provides a framework for understanding and predicting its cross-reactivity. For critical applications, it is strongly recommended to perform experimental studies using the provided protocols to determine the specific reactivity under the desired reaction conditions.
References
- 1. rsc.org [rsc.org]
- 2. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to the Reactivity and Applications of Cyclobutylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction mechanisms of cyclobutylmethanesulfonyl chloride, offering a comparative perspective against common alternative sulfonylating agents. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary information to make informed decisions in the selection of reagents for the synthesis of sulfonamides and sulfonate esters, crucial components in numerous pharmaceutical compounds.
Unveiling the Reaction Mechanism of this compound
The primary reaction mechanism for this compound with nucleophiles, such as alcohols and amines, is a nucleophilic substitution at the sulfur atom. The electron-deficient sulfur center of the sulfonyl chloride group is readily attacked by the lone pair of electrons from the nucleophile. This initial attack forms a transient trigonal bipyramidal intermediate. The subsequent departure of the chloride leaving group and, typically, the loss of a proton from the nucleophile (facilitated by a base) results in the formation of a stable sulfonate ester or sulfonamide.
Caption: General reaction mechanism of this compound with a nucleophile.
Comparative Performance Analysis
The choice of a sulfonylating agent is critical and depends on factors such as reactivity, steric hindrance, and the electronic nature of the substrate. Here, we compare this compound with two widely used alternatives: methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
Alkanesulfonyl chlorides, like this compound and methanesulfonyl chloride, are generally more reactive than arylsulfonyl chlorides such as p-toluenesulfonyl chloride.[1] This increased reactivity is attributed to the lower steric hindrance around the sulfur atom and the absence of resonance stabilization that is present in the aryl ring.[1][2]
| Feature | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Reactivity | High | Very High[2] | Moderate[2] |
| Steric Hindrance | Moderate | Low[2] | High[3] |
| Leaving Group Ability of Sulfonate | Good | Excellent[4] | Very Good |
| Typical Substrates | Primary and secondary alcohols/amines | Primary and secondary alcohols/amines[5] | Primary and less hindered secondary alcohols/amines[3] |
| Key Advantages | Good reactivity, introduces a cyclobutylmethyl group which can be desirable for medicinal chemistry applications. | High reactivity allows for faster reactions and use with less reactive substrates.[2] | Forms crystalline derivatives, often aiding in purification; the tosyl group is a well-established protecting group.[6] |
| Limitations | May be less suitable for highly hindered substrates compared to MsCl. | Can be too reactive, leading to side reactions if not controlled properly.[5] | Lower reactivity requires longer reaction times or more forcing conditions.[7] |
Experimental Protocols
A generalized protocol for the sulfonylation of an alcohol using a sulfonyl chloride is provided below. This procedure can be adapted for this compound and its alternatives with minor modifications to reaction times and temperatures based on the reactivity of the specific sulfonylating agent and the nucleophilicity of the substrate.
General Procedure for the Synthesis of a Sulfonate Ester:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or triethylamine).
-
Addition of Base: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 - 1.2 eq.), either neat or dissolved in a small amount of the reaction solvent, to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonate ester.
Caption: A typical experimental workflow for a sulfonylation reaction.
Conclusion
This compound is a valuable reagent for the synthesis of sulfonamides and sulfonate esters, offering a balance of reactivity and the ability to introduce a specific lipophilic moiety. Its performance is comparable to other alkanesulfonyl chlorides and generally superior in terms of reaction rate to arylsulfonyl chlorides like TsCl. The choice of the optimal sulfonylating agent will ultimately be guided by the specific requirements of the synthetic target, including the nucleophilicity of the substrate, desired reaction kinetics, and the intended properties of the final product. This guide provides the foundational information to aid in this critical decision-making process in chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
A Comparative Benchmarking Guide to Cyclobutylmethanesulfonyl Chloride for Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclobutylmethanesulfonyl chloride with other commercially available alkylsulfonyl chlorides. The information is intended to assist researchers in selecting the most appropriate reagent for their synthetic needs, particularly in the context of drug discovery and development where the introduction of small alkylsulfonyl moieties is a common strategy for optimizing the pharmacological properties of lead compounds.
Introduction to this compound and its Alternatives
This compound is a key reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The cyclobutyl group is of particular interest in medicinal chemistry as it can enhance the biological activity and pharmacokinetic profile of drug candidates. This is often attributed to its unique conformational properties and its ability to fill hydrophobic pockets in target proteins.
This guide benchmarks this compound against a selection of commercially available short-chain alkylsulfonyl chlorides: Methanesulfonyl chloride, Ethanesulfonyl chloride, and Cyclopropanesulfonyl chloride. These reagents are frequently employed to introduce small, non-aromatic sulfonyl groups into molecules, offering a range of options for modifying a compound's physicochemical properties.
Data Presentation: A Comparative Overview of Alkylsulfonyl Chlorides
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Typical Reaction Conditions | Typical Yields |
| This compound | C₅H₉ClO₂S | 168.64 | Introduces a cyclobutyl moiety, which can enhance binding affinity and metabolic stability. | Room temperature to mild heating, common organic bases (e.g., triethylamine, pyridine). | Good to Excellent |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | The simplest alkylsulfonyl chloride, often used to increase solubility and as a good leaving group.[1] | Often performed at 0°C to room temperature due to high reactivity.[2] | Excellent |
| Ethanesulfonyl chloride | C₂H₅ClO₂S | 128.58 | Provides a slightly larger, yet still compact, alkylsulfonyl group. | Similar to methanesulfonyl chloride, with slightly attenuated reactivity. | Very Good to Excellent |
| Cyclopropanesulfonyl chloride | C₃H₅ClO₂S | 140.59 | Introduces a strained cyclopropyl ring, which can impart unique conformational constraints. | Conditions are generally similar to other small alkylsulfonyl chlorides. | Good to Excellent |
Experimental Protocols: General Procedure for Sulfonamide Synthesis
The following is a generalized protocol for the synthesis of a sulfonamide from an amine and an alkylsulfonyl chloride. This procedure can be adapted for each of the compared reagents, with minor adjustments to reaction time and temperature based on the specific reactivity of the sulfonyl chloride and the nucleophilicity of the amine.
Materials:
-
Amine (1.0 eq)
-
Alkylsulfonyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 eq) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the alkylsulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Mandatory Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of sulfonamides.
Signaling Pathway: Inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE)
Sulfonamide-containing molecules are often designed as enzyme inhibitors. A relevant example is the inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a key enzyme in the inflammatory pathway.[3] The following diagram illustrates the signaling pathway and the point of inhibition.
Caption: TACE signaling pathway and its inhibition.
Conclusion
This compound is a valuable reagent for introducing a cyclobutylsulfonyl moiety into organic molecules, a strategy that has shown promise in drug discovery for improving the pharmacological properties of drug candidates. While it shares a similar reactive profile with other small alkylsulfonyl chlorides like methanesulfonyl chloride, ethanesulfonyl chloride, and cyclopropanesulfonyl chloride, the choice of reagent will ultimately depend on the specific structure-activity relationship (SAR) goals of the research program. The provided experimental protocol offers a general starting point for the synthesis of sulfonamides using these reagents, and the visualized workflows can aid in experimental planning and understanding the biological context of the resulting molecules.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclobutylmethanesulfonyl Chloride
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents like cyclobutylmethanesulfonyl chloride are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established safety protocols.
Immediate Safety and Handling Protocols
This compound is a corrosive and toxic substance that requires careful handling in a controlled laboratory setting.[1] It is crucial to handle this compound under a chemical fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] In case of inhalation, the individual should be moved to fresh air and medical attention should be sought immediately.[3] Skin or eye contact requires immediate and thorough rinsing with water, followed by medical consultation.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, extracted from safety data sheets (SDS). This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Weight | 114.55 g/mol (for the similar Methanesulfonyl chloride) | |
| Appearance | Liquid | [1] |
| Vapor Pressure | 2.6 mbar @ 20 °C (for Methanesulfonyl chloride) | [1] |
| Density | 1.480 g/cm³ (for Methanesulfonyl chloride) | [1][4] |
| Flash Point | 110 °C / 230 °F (for Methanesulfonyl chloride) | [1] |
| Storage Temperature | 2 - 8 °C |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. This chemical should not be disposed of in household garbage or released into the sewage system.[4]
Containment and Labeling
-
Original Containers: Whenever possible, keep the chemical in its original container.
-
Waste Labeling: If transferred to a waste container, ensure it is clearly labeled with the chemical name and associated hazards.
Managing Spills and Residues
-
Spill Response: In the event of a spill, do not allow the product to enter drains.[1][5] Cover drains and absorb the spill with an inert, liquid-absorbent material such as Chemizorb®.
-
Collection: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[1][5]
Final Disposal
-
Approved Waste Disposal: The contained chemical waste must be sent to an approved waste disposal plant.[2] This is a hazardous waste, and professional disposal services should be utilized.
-
Container Disposal: Uncleaned containers should be treated with the same precautions as the product itself and disposed of accordingly.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



